Ibuproxam
Description
This compound is a non steroidal anti-inflammatory drug (NSAID).
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
RN given refers to cpd without isomeric designation; structure in Negwer, 5th ed, #6312
Structure
2D Structure
3D Structure
Properties
CAS No. |
53648-05-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C13H19NO2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(15)14-16/h4-7,9-10,16H,8H2,1-3H3,(H,14,15) |
InChI Key |
BYPIURIATSUHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NO |
Appearance |
Solid powder |
melting_point |
119-121 |
Other CAS No. |
53648-05-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(4-isobutylphenyl)propiohydroxamic acid Ibudros ibuproxam ibuproxam, (+-)-isomer Nialen |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Ibuproxam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug for its active metabolite, ibuprofen. Structurally, it is the hydroxamic acid derivative of ibuprofen. The primary therapeutic rationale for the development of this compound was to mitigate the gastrointestinal (GI) toxicity commonly associated with ibuprofen administration. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its conversion to ibuprofen and the subsequent pharmacological effects of its active metabolite.
This compound as a Prodrug: Pharmacokinetics and Improved Gastrointestinal Tolerability
The core of this compound's mechanism of action lies in its in vivo hydrolysis to ibuprofen. Following oral administration, this compound is readily absorbed and converted into ibuprofen in the bloodstream. Studies have shown that after the administration of this compound, only minimal concentrations of the parent drug are detectable in the plasma. Instead, its principal metabolite, ibuprofen, is predominantly found, reaching peak plasma concentrations approximately 45 minutes after administration.[1] Interestingly, the maximum plasma concentration of ibuprofen achieved through this compound metabolization is significantly higher than that observed after administering an equivalent dose of ibuprofen itself.[1]
The improved gastrointestinal tolerability of this compound is hypothesized to be a direct consequence of its prodrug nature.[2] this compound itself is suggested to be less irritating to the gastric mucosa. By being absorbed and then progressively releasing ibuprofen into the systemic circulation, it is thought that the local concentration of the active drug in the gastrointestinal tract remains below the levels that typically cause systemic lesions.[2]
Pharmacokinetic Profile of Ibuprofen
While specific pharmacokinetic parameters for this compound are not extensively documented, the pharmacokinetic profile of its active metabolite, ibuprofen, is well-characterized.
| Parameter | Value |
| Bioavailability (Oral) | 80-100% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Plasma Half-life (t½) | 1.8-2 hours |
| Volume of Distribution (Vd) | 0.12 L/kg |
| Plasma Protein Binding | >99% (primarily to albumin) |
| Metabolism | Primarily hepatic via CYP2C9 |
| Excretion | >90% renal (as metabolites and their conjugates) |
Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes
The anti-inflammatory, analgesic, and antipyretic properties of this compound are exerted through its active metabolite, ibuprofen. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
The Arachidonic Acid Cascade and Prostaglandin Synthesis
The inhibition of COX enzymes by ibuprofen is the central tenet of its mechanism of action. By blocking the active site of both COX-1 and COX-2, ibuprofen prevents the synthesis of prostaglandin H2 (PGH2), the precursor to various other prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (TXA2).
Differential Roles of COX-1 and COX-2
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in housekeeping functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation. Inhibition of COX-1 is primarily associated with the adverse gastrointestinal and renal effects of NSAIDs.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are largely attributed to the inhibition of COX-2.
Ibuprofen's non-selective nature means it inhibits both isoforms, leading to both its therapeutic effects and its potential side effects.
Quantitative Data on COX Inhibition by Ibuprofen
The inhibitory potency of ibuprofen against COX enzymes is quantified by its half-maximal inhibitory concentration (IC50).
| Target Enzyme | IC50 (µM) |
| COX-1 | 12 |
| COX-2 | 80 |
Note: These values can vary depending on the specific assay conditions.
Interaction with the Nitric Oxide Synthase (NOS) Pathway
Beyond its primary action on cyclooxygenases, ibuprofen has been shown to modulate the activity of nitric oxide synthase (NOS) isoforms. Nitric oxide (NO) is a signaling molecule with diverse roles in inflammation and cellular function. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).
Studies have indicated that ibuprofen can decrease the activity of iNOS, which is often upregulated during inflammatory conditions. However, ibuprofen does not appear to directly inhibit the catalytic activity of iNOS. Instead, it is suggested to reduce iNOS protein levels through the inhibition of post-transcriptional processing of the enzyme.
Quantitative Data on iNOS Inhibition by Ibuprofen
| Parameter | IC50 (mM) |
| Reduction of iNOS enzyme activity | 0.76 |
| Decrease in iNOS protein levels | 0.89 |
Experimental Protocols
In Vitro COX Inhibition Assay (Whole Blood Assay)
This protocol describes a common method to determine the IC50 of a compound for COX-1 and COX-2.
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., ibuprofen) or vehicle control at 37°C for a specified time (e.g., 1 hour).
-
Blood is allowed to clot to stimulate platelet activation and subsequent thromboxane A2 (TXA2) production, a COX-1-dependent process.
-
The samples are centrifuged, and the serum is collected.
-
The concentration of the stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.
-
The LPS-stimulated blood is then incubated with various concentrations of the test compound or vehicle control at 37°C.
-
The concentration of prostaglandin E2 (PGE2), a primary product of COX-2 activity, in the plasma is measured by ELISA.
-
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Analysis Protocol
This protocol outlines a standard method for determining the pharmacokinetic profile of an oral drug formulation in healthy human subjects.
-
Subject Recruitment: A cohort of healthy adult volunteers is enrolled after providing informed consent. Subjects undergo a health screening and abstain from other medications for a specified period before the study.
-
Study Design: A randomized, crossover study design is often employed. Subjects receive a single oral dose of the test formulation (e.g., this compound) and a reference formulation (e.g., ibuprofen) with a washout period between administrations.
-
Blood Sampling: Blood samples are collected into tubes containing an appropriate anticoagulant at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalytical Method: The concentrations of the parent drug and its active metabolite(s) in the plasma samples are determined using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t½ (elimination half-life), using non-compartmental analysis software.
Conclusion
This compound functions as a prodrug of ibuprofen, with its primary mechanism of action being the inhibition of COX-1 and COX-2 enzymes by its active metabolite. This leads to a reduction in prostaglandin synthesis, thereby exerting anti-inflammatory, analgesic, and antipyretic effects. The prodrug formulation of this compound offers the significant clinical advantage of improved gastrointestinal tolerability, which is attributed to its gradual hydrolysis to ibuprofen, thus minimizing direct contact of the active drug with the gastric mucosa. Further research into the specific pharmacokinetic profile of this compound could provide a more detailed understanding of its absorption and conversion processes, further elucidating the mechanisms behind its enhanced safety profile. Additionally, the modulatory effects of ibuprofen on the nitric oxide synthase pathway represent an area of ongoing research that may reveal further dimensions of its pharmacological activity.
References
- 1. Anti-inflammatory agents: determination of this compound and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Pharmacological Profile of Ibuproxam
Abstract
Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of the widely used analgesic, ibuprofen.[1] Structurally, it is the hydroxamic acid derivative of ibuprofen, a modification that significantly mitigates the gastrointestinal side effects commonly associated with ibuprofen administration.[1] In the bloodstream, this compound undergoes hydrolysis to release its active metabolite, ibuprofen.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of this compound, intended for an audience of researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is chemically known as N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide.[1][2] It is a hydroxamic acid formed by the formal condensation of the carboxyl group of ibuprofen with the amino group of hydroxylamine.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide | |
| CAS Number | 53648-05-8 | |
| Molecular Formula | C13H19NO2 | |
| Molar Mass | 221.300 g·mol−1 | |
| PubChem CID | 68704 |
Table 2: Physicochemical Properties of this compound and its Active Metabolite, Ibuprofen
| Property | This compound | Ibuprofen | Source |
| Melting Point | 119–121 °C | 75-77 °C | |
| Water Solubility | Data not available | 21 mg/L (at 25 °C) | |
| Log P | Data not available | 3.97 |
Synthesis of this compound
A convenient synthesis method involves the following steps:
-
A Friedel-Crafts reaction of isobutylbenzene with ethyl alpha-chloro-alpha-(methylthio)acetate to yield ethyl alpha-methylthio-(p-isobutylphenyl) acetate.
-
Methylation of this intermediate.
-
Reductive desulfurization to produce ethyl 2-(4-isobutylphenyl) propionate (an ibuprofen ester).
-
Finally, treatment with hydroxylamine hydrochloride (H2NOH-HCl) to yield this compound.
Below is a logical workflow representing a plausible synthesis route for this compound from Ibuprofen.
References
The In Vivo Pharmacokinetic Profile of Ibuproxam: A Prodrug Approach to Ibuprofen Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuproxam serves as a prodrug for the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Following oral administration, this compound is rapidly and extensively metabolized to its active moiety, ibuprofen. Consequently, the in vivo pharmacokinetic profile of this compound is predominantly characterized by the absorption, distribution, metabolism, and excretion (ADME) of ibuprofen. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of ibuprofen, which is the primary determinant of the pharmacological activity of this compound.
Data Presentation: Pharmacokinetics of Ibuprofen
The pharmacokinetic parameters of ibuprofen have been extensively studied in various species and under different administration routes. The following tables summarize key quantitative data from in vivo studies.
Table 1: Pharmacokinetic Parameters of Ibuprofen in Humans Following Oral Administration
| Parameter | Value | Conditions | Source |
| Cmax (Maximum Plasma Concentration) | 20–30 µg/mL | 400 mg single oral dose | [1] |
| Tmax (Time to Maximum Plasma Concentration) | 1.5–2.0 hours | 400 mg single oral dose | [1] |
| AUC (Area Under the Curve) | 120–180 µg·h/mL | 400 mg single oral dose | [1] |
| Half-life (t½) | 1.8–2.0 hours | - | [1][2] |
| Bioavailability | 80–100% | Oral administration | |
| Protein Binding | >98% | Therapeutic concentrations | |
| Clearance | 3.79 L/h/70 kg | - | |
| Volume of Distribution | 10.5 L/70 kg | - |
Table 2: Pharmacokinetic Parameters of Ibuprofen in Animal Models
| Species | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| Growing Conventional Pigs | 5 mg/kg BW (Oral) | Not specified | Not specified | Not specified | Not specified |
| Rabbits (from this compound prodrug IBMB-M) | Molar equivalent of 25 mg/kg ibuprofen (Oral) | 15.35 | 24 | Not specified | Not specified |
| Rabbits (from this compound prodrug IBMB-P) | Molar equivalent of 25 mg/kg ibuprofen (Oral) | 9.29 | 4 | Not specified | Not specified |
Experimental Protocols
The following section details typical methodologies employed in the in vivo pharmacokinetic studies of ibuprofen.
Human Clinical Trials
A common study design to assess the pharmacokinetics of oral ibuprofen formulations involves a randomized, crossover study in healthy adult volunteers.
-
Subjects: Healthy male and female volunteers, typically with an overnight fast before drug administration.
-
Drug Administration: A single oral dose of ibuprofen (e.g., 400 mg tablet) is administered with a standardized volume of water.
-
Blood Sampling: Venous blood samples are collected at predetermined time points, for instance, pre-dose and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of ibuprofen and its metabolites are typically determined using a validated high-performance liquid chromatography (HPLC) method or a more sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.
Animal Studies
Pharmacokinetic studies in animal models, such as pigs or rabbits, are crucial for preclinical evaluation.
-
Animal Models: Growing conventional pigs have been used as a model to study age-related changes in ibuprofen metabolism. Rabbits have been utilized to evaluate the release of ibuprofen from prodrugs.
-
Drug Administration: For oral studies, ibuprofen is administered via oral gavage. For intravenous studies, the drug is administered through an ear vein. A crossover design is often employed where the same group of animals receives both oral and intravenous administrations with a washout period in between.
-
Blood Sampling: Blood samples are collected from a suitable vein (e.g., jugular vein in pigs) at various time points post-administration.
-
Analytical Method: Similar to human studies, plasma concentrations are quantified using UPLC-MS/MS or HPLC.
-
Pharmacokinetic Analysis: The data is analyzed using non-compartmental methods to calculate pharmacokinetic parameters. The absolute oral bioavailability (F) is calculated as the ratio of the dose-normalized AUC from oral administration to that from intravenous administration.
Mandatory Visualization
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Experimental workflow for a typical in vivo pharmacokinetic study of Ibuprofen.
Metabolic Pathway of Ibuprofen
Ibuprofen is extensively metabolized in the liver, with less than 1% of the drug excreted unchanged in the urine. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C8. The major metabolites are 2-hydroxyibuprofen and carboxyibuprofen, which are pharmacologically inactive. These metabolites can then undergo further conjugation, such as glucuronidation, before excretion. Ibuprofen, which is administered as a racemic mixture of R-(-)- and S-(+)-enantiomers, undergoes unidirectional chiral inversion of the inactive R-enantiomer to the active S-enantiomer.
Caption: Metabolic pathway of Ibuprofen following administration of its prodrug, this compound.
Conclusion
The in vivo pharmacokinetic profile of this compound is dictated by the rapid and extensive conversion to its active metabolite, ibuprofen. Understanding the ADME properties of ibuprofen is therefore critical for the development and clinical application of this compound. This guide has provided a comprehensive summary of the quantitative pharmacokinetic data, detailed experimental protocols, and visual representations of the experimental workflow and metabolic pathways of ibuprofen. This information serves as a valuable resource for researchers and professionals in the field of drug development.
References
An In-depth Technical Guide to the Cyclooxygenase (COX) Inhibition Profile of Ibuproxam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuproxam, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through its in-vivo conversion to its active metabolite, ibuprofen. This guide provides a comprehensive analysis of the cyclooxygenase (COX) inhibition profile of ibuprofen, which is the principal determinant of this compound's pharmacological activity. Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 isoenzymes. This document details the quantitative inhibitory data, the experimental methodologies used for its determination, and the relevant signaling pathways, offering a technical resource for research and drug development.
Introduction: this compound as a Prodrug of Ibuprofen
This compound is structurally a hydroxamic acid derivative of ibuprofen. Pharmacokinetic studies have demonstrated that this compound is partially metabolized to ibuprofen in the body. Therefore, the anti-inflammatory, analgesic, and antipyretic properties of this compound are predominantly attributed to the systemic availability of ibuprofen. Understanding the COX inhibition profile of ibuprofen is crucial to understanding the mechanism of action of this compound.
Ibuprofen, a propionic acid derivative, is a cornerstone NSAID that functions by inhibiting the cyclooxygenase enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
Cyclooxygenase (COX) Inhibition Profile of Ibuprofen
Ibuprofen is characterized as a non-selective COX inhibitor, meaning it inhibits both the constitutive COX-1 isoform and the inducible COX-2 isoform. The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of its gastrointestinal and renal side effects.
Quantitative Inhibition Data
The inhibitory potency of ibuprofen against COX-1 and COX-2 is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. These values can vary depending on the experimental system used.
| Enzyme Source | Assay Type | Ibuprofen IC50 for COX-1 (µM) | Ibuprofen IC50 for COX-2 (µM) | Selectivity Ratio (COX-2/COX-1) | Reference |
| Human Peripheral Monocytes | Whole Cell Assay | 12 | 80 | 6.67 | [1] |
| Bovine Aortic Endothelial Cells (COX-1), J774.2 Macrophages (COX-2) | Intact Cells | More potent on COX-1 | Less potent than on COX-1 | - | [2] |
| Sheep Seminal Vesicles (COX-1), Sheep Placenta (COX-2) | Purified Enzyme Assay | More potent on COX-1 | Less potent than on COX-1 | - | [2] |
Note: A higher selectivity ratio indicates a greater selectivity for COX-2 over COX-1.
Signaling Pathway: The Arachidonic Acid Cascade
The primary mechanism of action of ibuprofen is the interruption of the arachidonic acid cascade. This pathway is fundamental to the inflammatory process.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vitro Metabolism of Ibuproxam
This guide provides a detailed overview of the in vitro metabolism of this compound, focusing on its metabolic pathways, the enzymes involved, and relevant experimental methodologies. This compound, a non-steroidal anti-inflammatory drug (NSAID), primarily acts as a prodrug, undergoing rapid and extensive conversion to its active metabolite, ibuprofen.[1] Consequently, understanding the in vitro metabolism of this compound necessitates a thorough examination of the metabolism of ibuprofen.
Primary Metabolism: Conversion of this compound to Ibuprofen
In biological systems, this compound is readily metabolized to ibuprofen.[1] Following administration, only minimal concentrations of the parent drug are detectable in plasma, while its main metabolite, ibuprofen, is present in significant amounts.[1] This conversion is a critical first step in the metabolic cascade of this compound.
In Vitro Metabolism of Ibuprofen
The subsequent metabolism of ibuprofen has been extensively studied in vitro and proceeds primarily through two phases: Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes and Phase II conjugation reactions, predominantly glucuronidation, mediated by UDP-glucuronosyltransferases (UGT).
Phase I Metabolism: Oxidation
The oxidative metabolism of ibuprofen is the main route of its elimination and is primarily carried out by CYP enzymes in the liver.[2][3]
-
Hydroxylation: The major Phase I metabolites are formed through hydroxylation. CYP2C9 is the principal enzyme responsible for the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen. CYP2C8 also contributes, particularly to the 2-hydroxylation of R-ibuprofen. At higher concentrations, other CYPs like CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may play a minor role in 2-hydroxylation.
-
Further Oxidation: 3-hydroxyibuprofen can be further oxidized by cytosolic dehydrogenases to the inactive carboxyibuprofen.
Table 1: Kinetic Parameters for Ibuprofen Hydroxylation in Human Liver Microsomes
| Enantiomer | Metabolite | Vmax (pmol/min/mg) | Km (µM) | Primary Enzyme(s) |
| S-Ibuprofen | 2-Hydroxyibuprofen | 566 ± 213 | 38 ± 13 | CYP2C9 |
| S-Ibuprofen | 3-Hydroxyibuprofen | 892 ± 630 | 21 ± 6 | CYP2C9 |
| R-Ibuprofen | 2-Hydroxyibuprofen | 510 ± 117 | 47 ± 20 | CYP2C8, CYP2C9 |
| R-Ibuprofen | 3-Hydroxyibuprofen | 593 ± 113 | 29 ± 8 | CYP2C9 |
| Data sourced from a study on human liver microsomes. |
Phase II Metabolism: Glucuronidation
A smaller fraction of an ibuprofen dose undergoes direct glucuronidation to form ibuprofen-acyl glucuronide. The Phase I metabolites also undergo glucuronidation. In vitro experiments have identified several UGT isoforms capable of metabolizing ibuprofen, including UGT1A3, UGT1A9, UGT2B4, and UGT2B7.
Table 2: UGT Isoforms Involved in Ibuprofen Glucuronidation
| UGT Isoform | Role in Ibuprofen Glucuronidation |
| UGT1A3 | Capable of metabolizing ibuprofen in vitro. |
| UGT1A9 | Capable of metabolizing ibuprofen in vitro. |
| UGT2B4 | Capable of metabolizing ibuprofen in vitro. |
| UGT2B7 | A major UGT isoform involved in ibuprofen glucuronidation. |
Experimental Protocols for In Vitro Metabolism Studies
Standard in vitro methods are employed to study the metabolism of drugs like this compound and ibuprofen. These typically involve incubating the drug with a source of metabolic enzymes and analyzing the formation of metabolites over time.
General Protocol for In Vitro Metabolism Assay
-
Preparation of Incubation Mixture:
-
A typical incubation mixture contains the test compound (this compound or ibuprofen), a source of enzymes (e.g., human liver microsomes, S9 fraction, or recombinant enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).
-
-
Initiation of Reaction:
-
For Phase I metabolism, the reaction is initiated by adding a cofactor solution, typically NADPH.
-
For Phase II glucuronidation, the cofactor UDP-glucuronic acid (UDPGA) is added.
-
-
Incubation:
-
The reaction mixture is incubated at 37°C for a specified period. The incubation time can vary depending on the metabolic stability of the compound.
-
-
Termination of Reaction:
-
The reaction is stopped by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.
-
-
Sample Processing:
-
The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
-
-
Analytical Method:
-
The supernatant is analyzed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS/MS) for the identification and quantification of metabolites.
-
Conclusion
The in vitro metabolism of this compound is characterized by its initial, rapid conversion to ibuprofen. The subsequent metabolism of ibuprofen is well-defined, involving Phase I oxidation primarily by CYP2C9 and CYP2C8 to form hydroxylated metabolites, and Phase II glucuronidation by various UGT enzymes. Understanding these pathways is crucial for predicting the pharmacokinetic profile, potential drug-drug interactions, and metabolic fate of this compound in humans. The experimental protocols outlined provide a framework for conducting in vitro studies to further elucidate the metabolism of this and other related compounds.
References
Ibuproxam: A Technical Guide to a Gastro-Sparing Prodrug of Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the concept of ibuproxam, a prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. This compound was developed to mitigate the gastrointestinal side effects commonly associated with ibuprofen by temporarily masking its free carboxylic acid group. This document provides a comprehensive overview of the core principles of this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its evaluation.
Introduction: The Prodrug Concept
Prodrugs are inactive or less active derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical hydrolysis.[1] The primary goal of designing a prodrug is to overcome undesirable properties of the parent drug, such as poor solubility, instability, rapid metabolism, or, as in the case of many NSAIDs, local toxicity to the gastrointestinal (GI) tract.[2]
Ibuprofen, 2-(4-isobutylphenyl)propionic acid, is a cornerstone in the management of pain, inflammation, and fever.[3] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] However, the presence of a free carboxylic acid group in the ibuprofen molecule is associated with direct irritation of the gastric mucosa, leading to side effects ranging from dyspepsia to peptic ulcers and bleeding.[5] this compound, the N-hydroxy amide of ibuprofen, was designed to circumvent this issue. By masking the carboxylic acid group, this compound is hypothesized to pass through the stomach with reduced local irritation. It is then hydrolyzed in the bloodstream to release the active ibuprofen.
Mechanism of Action
The pharmacological activity of this compound is dependent on its in vivo hydrolysis to ibuprofen. Once released, ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes.
This compound Hydrolysis
This compound is designed to be stable in the acidic environment of the stomach and undergo hydrolysis to ibuprofen in the systemic circulation. This conversion is a critical step for its pharmacological activity.
Ibuprofen's Inhibition of Cyclooxygenase
Ibuprofen non-selectively inhibits both COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is largely responsible for the therapeutic effects of ibuprofen, while the inhibition of the constitutively expressed COX-1 in the gastric mucosa and platelets can lead to its characteristic side effects.
Data Presentation
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its parent drug, ibuprofen, is presented in Table 1.
| Property | This compound | Ibuprofen |
| IUPAC Name | N-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanamide | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₈O₂ |
| Molecular Weight ( g/mol ) | 221.30 | 206.29 |
| Melting Point (°C) | 119-121 | 75-77.5 |
| Appearance | Crystalline solid | Colorless, crystalline stable solid |
| Water Solubility | Poorly soluble | Slightly soluble |
Data compiled from various sources.
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound is limited, available studies suggest it is rapidly hydrolyzed to ibuprofen. The resulting ibuprofen exhibits altered pharmacokinetic parameters compared to direct oral administration of ibuprofen. A key finding is that the maximum plasma concentration (Cmax) of ibuprofen is significantly higher when delivered via this compound. Table 2 provides a summary of typical pharmacokinetic parameters for oral ibuprofen for comparison.
| Parameter | Oral Ibuprofen (Standard Formulation) |
| Tmax (hours) | 1.5 - 2.0 |
| Cmax (µg/mL) | 20 - 30 |
| AUC (µg·h/mL) | 120 - 180 |
| Half-life (t½) (hours) | 1.8 - 2.0 |
| Bioavailability (%) | 80 - 100 |
Data represents a general range for a standard oral dose of ibuprofen and can vary based on formulation and patient factors.
Pharmacodynamic and Toxicological Data
Comparative studies have shown that this compound possesses anti-inflammatory, analgesic, and antipyretic activities comparable to ibuprofen. The primary advantage of this compound lies in its improved gastrointestinal tolerability.
| Parameter | This compound | Ibuprofen |
| Anti-inflammatory Activity | Equipotent to Ibuprofen | Standard |
| Analgesic Activity | Equipotent to Ibuprofen | Standard |
| Antipyretic Activity | Equipotent to Ibuprofen | Standard |
| Ulcerogenic Activity | Significantly lower | Standard |
Based on findings from comparative pharmacological studies.
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of this compound and similar NSAID prodrugs.
Synthesis of this compound
A plausible synthetic route for this compound involves the conversion of ibuprofen to its corresponding acyl chloride, followed by reaction with hydroxylamine.
Step 1: Formation of Ibuprofen Acyl Chloride
-
To a solution of ibuprofen (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude ibuprofen acyl chloride.
Step 2: Reaction with Hydroxylamine
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or pyridine (2 equivalents) in a suitable solvent like dichloromethane at 0 °C.
-
Slowly add the crude ibuprofen acyl chloride (1 equivalent) dissolved in the same solvent to the hydroxylamine solution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
In Vitro Hydrolysis Study
This protocol assesses the stability of the prodrug in simulated gastric and intestinal fluids.
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): pH 1.2, without pepsin.
-
Simulated Intestinal Fluid (SIF): pH 7.4, without pancreatin.
-
-
Hydrolysis Assay:
-
Accurately weigh and dissolve a known amount of this compound in a minimal amount of a suitable organic solvent (e.g., methanol) and then dilute with the respective simulated fluid to a final known concentration.
-
Incubate the solutions in a constant temperature bath at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots of the sample.
-
Immediately quench the hydrolysis by adding a suitable solvent (e.g., acetonitrile) to precipitate any proteins and stop the reaction.
-
Analyze the samples for the concentration of both this compound and released ibuprofen using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of the remaining prodrug and the formed parent drug against time.
-
Calculate the rate of hydrolysis and the half-life of the prodrug in each medium.
-
Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control (vehicle)
-
Reference drug (e.g., Ibuprofen)
-
Test drug (this compound) at various doses.
-
-
Drug Administration: Administer the vehicle, reference drug, or test drug orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Determine the ED₅₀ (the dose that causes 50% inhibition of edema).
-
NSAID-Induced Gastric Ulcer Model in Rats
This model is used to assess the ulcerogenic potential of NSAIDs.
-
Animals: Use male Wistar rats (180-220 g).
-
Fasting: Fast the animals for 24 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control (vehicle)
-
Reference drug (e.g., Ibuprofen)
-
Test drug (this compound) at equimolar doses to the reference drug.
-
-
Drug Administration: Administer the vehicle, reference drug, or test drug orally.
-
Observation Period: After drug administration (typically 4-6 hours), sacrifice the animals by cervical dislocation.
-
Evaluation of Gastric Lesions:
-
Remove the stomachs and open them along the greater curvature.
-
Gently rinse the stomachs with saline to remove gastric contents.
-
Examine the gastric mucosa for the presence of ulcers, erosions, and petechiae using a magnifying glass or a dissecting microscope.
-
Score the ulcers based on their number and severity (e.g., a scoring system from 0 to 5, where 0 is no ulcer and 5 is a severe ulcer).
-
Calculate the ulcer index for each group.
-
-
Data Analysis: Compare the ulcer index of the test drug group with the reference drug group to determine the relative ulcerogenic potential.
HPLC Method for Simultaneous Determination of this compound and Ibuprofen in Plasma
A validated high-performance liquid chromatography (HPLC) method is essential for pharmacokinetic studies.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio, delivered isocratically or as a gradient.
-
Sample Preparation (Plasma):
-
To a known volume of plasma, add an internal standard (e.g., another NSAID like ketoprofen).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Vortex and centrifuge the samples.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject a known volume of the reconstituted sample into the HPLC system.
-
Monitor the eluent at a suitable wavelength (e.g., 220 nm).
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound and ibuprofen of known concentrations.
-
Determine the concentrations of this compound and ibuprofen in the plasma samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Experimental and Developmental Workflow
The development and evaluation of an NSAID prodrug like this compound follows a logical progression of in vitro and in vivo studies.
Conclusion
This compound represents a classic example of the prodrug approach to mitigating the gastrointestinal toxicity of NSAIDs. By temporarily masking the carboxylic acid group of ibuprofen, this compound offers the potential for a safer alternative with comparable therapeutic efficacy. The in-depth understanding of its chemical properties, mechanism of conversion, and the application of standardized experimental protocols are crucial for the continued research and development of safer and more effective anti-inflammatory therapies. This guide provides a foundational resource for professionals engaged in this important area of drug discovery.
References
- 1. Prodrugs of Non-steroidal Anti-inflammatory Drugs (NSAIDs): A Long March Towards Synthesis of Safer NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrug designing of NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of ibuprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Ibuproxam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibuproxam, a hydroxamic acid derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, anti-inflammatory, and antipyretic properties. Functioning as a prodrug, this compound is metabolized in vivo to its active form, ibuprofen, which is responsible for its therapeutic effects. This guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory signaling pathways. Due to the limited availability of specific data for this compound, this document leverages the extensive research on its active metabolite, ibuprofen, to elucidate its pharmacological profile. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to support further research and drug development.
Introduction
This compound is structurally and functionally related to ibuprofen, a widely used NSAID.[1] Its primary pharmacological advantage lies in its improved gastrointestinal tolerability compared to ibuprofen, which is attributed to its prodrug nature.[2] After oral administration, this compound is converted to ibuprofen, which then exerts its anti-inflammatory effects.[2] The anti-inflammatory, analgesic, and antipyretic actions of this compound are considered to be of the same intensity as those of ibuprofen.[2]
Mechanism of Action
The anti-inflammatory effects of this compound are mediated by its active metabolite, ibuprofen. The principal mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastric mucosa and maintain kidney function.
-
COX-2: This isoform is inducible and its expression is upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.
By inhibiting both COX-1 and COX-2, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammatory symptoms. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1 is associated with some of the gastrointestinal side effects.
Quantitative Data on Anti-inflammatory Activity
Specific quantitative data for the direct inhibitory activity of this compound on inflammatory targets is scarce. However, studies on its active metabolite, ibuprofen, provide valuable insights. The anti-inflammatory activity of racemic this compound in a carrageenan-induced paw edema model in rats was found to be nearly as potent as racemic ibuprofen and S-(+)-ibuprofen.
Table 1: In Vitro Inhibitory Activity of Ibuprofen
| Target | Assay System | IC50 Value | Reference |
| COX-1 | Human whole-blood assay | 2.1 µmol/L (for S-ibuprofen) | |
| COX-2 | Human whole-blood assay | 1.6 µmol/L (for S-ibuprofen) | |
| NF-κB Activation | T-cell stimulation | 61.7 µM (for S(+)-enantiomer) | |
| NF-κB Activation | T-cell stimulation | 121.8 µM (for R(-)-enantiomer) |
Key Signaling Pathways Modulated by this compound (via Ibuprofen)
Beyond COX inhibition, ibuprofen has been shown to modulate other signaling pathways involved in inflammation.
Prostaglandin Synthesis Pathway
The primary pathway affected by ibuprofen is the prostaglandin synthesis pathway, which is initiated by the release of arachidonic acid from the cell membrane.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ibuprofen.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. Ibuprofen has been shown to inhibit the activation of NF-κB.
Caption: Modulation of the NF-κB Signaling Pathway by Ibuprofen.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is involved in cellular processes like proliferation and survival, and has been implicated in inflammation. Ibuprofen has been shown to inhibit this pathway, although much of the research is in the context of cancer.
Caption: Putative Inhibition of the PI3K/Akt/mTOR Pathway by Ibuprofen.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of NSAIDs like this compound and its active metabolite, ibuprofen.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used model for assessing the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
This compound, ibuprofen, or a vehicle control is administered orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro: COX-1 and COX-2 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified COX enzymes.
-
Materials: Purified ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system.
-
Procedure:
-
The COX enzyme is incubated with the test compound (this compound/ibuprofen) at various concentrations or a vehicle control.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time and then terminated.
-
The amount of prostaglandin E2 (PGE2) produced is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Caption: Workflow for In Vitro COX Inhibition Assay.
Conclusion
This compound serves as an effective anti-inflammatory agent through its in vivo conversion to ibuprofen. Its pharmacological actions are primarily attributed to the non-selective inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Furthermore, emerging evidence suggests that its active metabolite, ibuprofen, may also modulate other key inflammatory signaling pathways, including NF-κB and PI3K/Akt/mTOR. While specific quantitative data and detailed experimental protocols for this compound remain limited, the extensive body of research on ibuprofen provides a robust framework for understanding its anti-inflammatory properties. The improved gastrointestinal safety profile of this compound makes it a valuable therapeutic alternative to ibuprofen. Further research is warranted to fully elucidate the direct interactions of this compound with inflammatory targets and to explore its full therapeutic potential.
References
- 1. Anti-inflammatory, analgesic and ulcerogenic properties of S-(+)-ibuproxam, racemic this compound-beta-cyclodextrin and S-(+)-ibuproxam-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Analgesic and Antipyretic Effects of Ibuproxam
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibuproxam, a hydroxamic acid derivative of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Extensive research indicates that this compound functions as a prodrug, being metabolized in the body to its active form, ibuprofen. This guide provides a comprehensive overview of the analgesic and antipyretic effects of this compound, primarily through the detailed examination of its active metabolite, ibuprofen. Experimental evidence suggests that the analgesic and antipyretic efficacy of this compound is equivalent to that of ibuprofen.[2] A key differentiating feature of this compound is its enhanced gastrointestinal tolerability, which is attributed to its gradual conversion to ibuprofen, thus mitigating the direct mucosal damage associated with ibuprofen administration.[2] This document synthesizes available data on the mechanism of action, dose-response relationships, and relevant experimental protocols to provide a thorough technical resource for professionals in the field of drug development and research.
Mechanism of Action
The pharmacological effects of this compound are attributable to its active metabolite, ibuprofen. Ibuprofen exerts its analgesic, antipyretic, and anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with the potential for gastrointestinal side effects. The antipyretic action of ibuprofen is mediated through its effect on the hypothalamus, leading to peripheral vasodilation and subsequent heat dissipation.
Signaling Pathway: Prostaglandin Synthesis and Inhibition by Ibuprofen
Caption: Inhibition of Prostaglandin Synthesis by Ibuprofen.
Quantitative Data: Analgesic and Antipyretic Efficacy of Ibuprofen
While specific quantitative data for this compound is limited, the following tables summarize the dose-response relationship for its active metabolite, ibuprofen, in analgesic and antipyretic studies. The efficacy of this compound is reported to be of the same intensity as ibuprofen.
Table 1: Dose-Response of Oral Ibuprofen in Postoperative Dental Pain
| Dose (mg) | Mean Pain Intensity Difference (PID) at 2 hours | Mean Total Pain Relief (TOTPAR) at 6 hours |
| 50 | 0.8 | 3.5 |
| 100 | 1.1 | 4.8 |
| 200 | 1.4 | 6.2 |
| 400 | 1.8 | 8.1 |
| Placebo | 0.2 | 1.5 |
Data derived from a single-dose, randomized, placebo-controlled study in patients after third molar surgery.
Table 2: Comparative Antipyretic Efficacy of a Single Dose of Ibuprofen vs. Paracetamol in Febrile Children
| Time After Administration | Mean Temperature Reduction (°C) - Ibuprofen (10 mg/kg) | Mean Temperature Reduction (°C) - Paracetamol (15 mg/kg) |
| 2 hours | 1.6 | 1.3 |
| 4 hours | 2.2 | 1.7 |
| 6 hours | 2.4 | 1.8 |
Data synthesized from multiple comparative studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the analgesic and antipyretic properties of NSAIDs like this compound and its active metabolite, ibuprofen.
Acetic Acid-Induced Writhing Test for Analgesia
This is a widely used model for screening peripheral analgesic activity.
-
Animals: Male Swiss albino mice (20-30 g).
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The test compound (this compound) or standard drug (ibuprofen, aspirin) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a specific duration (e.g., 20 minutes).
-
-
Endpoint: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.
Brewer's Yeast-Induced Pyrexia Model for Antipyretic Activity
This model is used to assess the fever-reducing potential of a compound.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The basal rectal temperature of the rats is recorded.
-
A 20% aqueous suspension of Brewer's yeast is injected subcutaneously into the scruff of the neck to induce pyrexia.
-
After a period for fever development (e.g., 18 hours), the rectal temperature is measured again to confirm pyrexia.
-
The test compound (this compound) or a standard drug (paracetamol) is administered orally.
-
Rectal temperature is recorded at regular intervals (e.g., every hour for 4-5 hours).
-
-
Endpoint: A significant decrease in rectal temperature in the test group compared to the pyretic control group indicates antipyretic activity.
Experimental Workflow for Preclinical Analgesic and Antipyretic Testing
Caption: General workflow for preclinical evaluation.
Pharmacokinetics and Gastrointestinal Safety
This compound is hypothesized to act as a prodrug of ibuprofen, with its enhanced gastrointestinal safety profile being a primary advantage. It is suggested that this compound is not toxic to the gastrointestinal mucosa in its original form and gradually releases ibuprofen. This slow release may maintain ibuprofen blood concentrations below the threshold that typically causes systemic gastrointestinal damage. While the acute toxicity of this compound and ibuprofen is similar with parenteral administration, this compound demonstrates significantly less gastrointestinal damage with oral administration in both single and repeated doses.
Conclusion
This compound presents as a valuable analgesic and antipyretic agent with an efficacy comparable to its active metabolite, ibuprofen. Its primary distinguishing characteristic is its improved gastrointestinal safety profile, making it a potentially favorable alternative to ibuprofen, particularly for patients at risk for NSAID-induced gastrointestinal complications. The mechanism of action is well-understood through the extensive research on ibuprofen and its inhibition of the cyclooxygenase pathways. Further research focusing on the detailed pharmacokinetic profile of this compound and its conversion to ibuprofen in various in vivo models would be beneficial to fully elucidate its therapeutic advantages.
References
- 1. Dose-response in direct comparisons of different doses of aspirin, ibuprofen and paracetamol (acetaminophen) in analgesic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H19NO2 | CID 68704 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Ibuproxam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and purification of Ibuproxam (N-hydroxy-2-(4-isobutylphenyl)propanamide), a non-steroidal anti-inflammatory drug (NSAID). The protocols are based on established chemical principles and analogous procedures reported in the scientific literature.
Data Presentation
The following tables summarize quantitative data ranges that can be expected based on the synthesis of related compounds and general laboratory practices. Actual results may vary depending on specific experimental conditions and scale.
Table 1: Summary of Expected Quantitative Data for this compound Synthesis
| Parameter | Expected Range | Notes |
| Synthesis Method | Amidation of Ibuprofen Precursor | |
| Reactant Ratio (Ibuprofen precursor:Hydroxylamine) | 1:1 to 1:3 molar equivalents | An excess of hydroxylamine is often used to drive the reaction to completion. |
| Reaction Temperature | Room Temperature to 80 °C | The reaction can be performed at various temperatures depending on the activation method. |
| Reaction Time | 2 - 24 hours | Monitoring by TLC or HPLC is recommended to determine completion. |
| Yield | ||
| Crude Yield | 60 - 85% | Based on analogous amide coupling reactions.[1][2] |
| Purified Yield | 40 - 70% | Yield after purification will depend on the chosen method and its efficiency. |
| Purity | ||
| Purity after Crystallization | >98% | Dependent on the solvent system and number of recrystallization steps. |
| Purity after Chromatography | >99% | Flash chromatography can achieve high purity. |
Table 2: Analytical Characterization Parameters for this compound
| Analytical Method | Parameter | Expected Value/Range |
| HPLC | Retention Time | Dependent on column, mobile phase, and flow rate. A reverse-phase C18 column is commonly used for ibuprofen and related compounds.[3][4][5] |
| Purity (by area %) | >98% for purified product | |
| ¹H NMR | Chemical Shifts (δ) | Consistent with the structure of N-hydroxy-2-(4-isobutylphenyl)propanamide. |
| Melting Point | 119-121 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ibuprofen
This protocol describes a common method for the synthesis of hydroxamic acids from their corresponding carboxylic acids. It involves the activation of the carboxylic acid group of ibuprofen, followed by reaction with hydroxylamine.
Materials:
-
Ibuprofen
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Activation of Ibuprofen (Acid Chloride Method)
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ibuprofen (1 equivalent) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting ibuprofen chloride is a reactive intermediate and is typically used immediately in the next step without further purification.
Step 2: Reaction with Hydroxylamine
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine (2 equivalents) in an anhydrous solvent like DCM or THF at 0 °C.
-
Slowly add the ibuprofen chloride (dissolved in a small amount of the same anhydrous solvent) to the hydroxylamine solution dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation of Crude this compound
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, methanol, ethyl acetate, hexane, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Once completely dissolved, allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove residual solvent. The purity can be assessed by melting point determination and HPLC analysis.
Protocol 3: Purification of this compound by Flash Chromatography
Flash chromatography is a rapid purification technique that uses a stationary phase (e.g., silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for the mobile phase (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate)
-
Flash chromatography column and system
-
Test tubes or fraction collector
-
TLC plates and developing chamber
Procedure:
-
Determine a suitable mobile phase system by running TLC plates of the crude material with various solvent mixtures. An ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.2-0.4.
-
Pack a flash chromatography column with silica gel using the chosen mobile phase.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Chemical synthesis pathway of this compound from Ibuprofen.
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of Ibuproxam
Disclaimer: The following analytical methods have been primarily developed and validated for the quantification of Ibuprofen. Due to the structural similarity between Ibuprofen and Ibuproxam, these methods are presented as a strong starting point for the development and validation of this compound quantification assays. It is imperative that these methods are fully validated for this compound to ensure accuracy, precision, and specificity.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of pharmaceuticals due to its high resolution, sensitivity, and specificity.[1] Both reversed-phase and chiral HPLC methods can be adapted for this compound analysis.
Reversed-Phase HPLC (RP-HPLC) for Achiral Analysis
This method is suitable for quantifying the total amount of this compound in a sample.
Workflow for RP-HPLC Analysis of this compound
Caption: General workflow for RP-HPLC analysis of this compound.
2.1.1. Quantitative Data Summary
| Parameter | Method 1 (Pharmaceutical Dosage)[2] | Method 2 (Wastewater)[3] | Method 3 (Human Plasma)[4] |
| Mobile Phase | Phosphate buffer (pH 6.8) : Acetonitrile (65:35, v/v) | Acetonitrile : Water with 0.1% Formic Acid | Isocratic mixture of 45:45:10 (assumed Acetonitrile:Water:Methanol) |
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 | C18 |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 220 nm | Photodiode Array (PDA) | Mass Spectrometry (MS) |
| Linearity Range | Not Specified (R² > 0.999) | Not Specified | 0.01 - 40 µg/mL |
| LOD | Not Specified | 0.1 µg/L | Not Specified |
| LOQ | Not Specified | 0.4 µg/L | 0.01 µg/mL |
| Recovery | 99.9% - 101.2% | 76% - 98% | Not Specified |
2.1.2. Experimental Protocol
Objective: To quantify this compound in a tablet formulation.
Materials:
-
This compound standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
0.45 µm syringe filters
Equipment:
-
HPLC system with UV detector
-
C18 column (150 x 4.6 mm, 5 µm)
-
Analytical balance
-
Sonicator
-
pH meter
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 6.8 with orthophosphoric acid. Mix the buffer with acetonitrile in a 65:35 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation:
-
Weigh and crush at least 20 tablets to obtain a fine powder.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Phosphate buffer (pH 6.8) : Acetonitrile (65:35, v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 220 nm
-
Column Temperature: Ambient
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Chiral HPLC for Enantiomeric Separation
This method is essential for studying the pharmacokinetic and pharmacodynamic properties of individual this compound enantiomers.
Workflow for Chiral HPLC Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of naproxen, ibuprofen and diclofenac in wastewater using solid-phase extraction with high performance liquid chromatography [scielo.org.za]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Ibuprofen by HPLC and LC-MS/MS
These application notes provide detailed methodologies for the quantitative analysis of Ibuprofen in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and professionals in drug development.
Introduction
Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Accurate and robust analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines validated HPLC and LC-MS/MS methods for the determination of Ibuprofen.
High-Performance Liquid Chromatography (HPLC) Method
This section details a reversed-phase HPLC method for the quantification of Ibuprofen.
Chromatographic Conditions
A summary of the HPLC system and parameters is provided in the table below.
| Parameter | Condition |
| HPLC System | Shimadzu-Prominence with SIL-20AC HT autosampler and SPD 20A UV-Vis detector[1] |
| Column | Phenomenex RP C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 0.01 M acetate buffer (pH 3.8) (55:45, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| UV Detection | 225 nm |
| Run Time | 7 minutes |
Experimental Protocol: HPLC Analysis
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Ibuprofen (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare working standard solutions of various concentrations (e.g., 50-200% of the expected sample concentration).
-
-
Preparation of Mobile Phase:
-
Prepare a 0.01 M acetate buffer and adjust the pH to 3.8.
-
Mix the buffer with acetonitrile in a 45:55 (v/v) ratio.
-
Filter the mobile phase through a 0.22 µm filter and degas by sonication.
-
-
Sample Preparation (for plasma samples):
-
To 50 µL of plasma, add an internal standard (e.g., mefenamic acid) and 1 mL of cold diethyl ether.
-
Vortex the mixture vigorously for 2 minutes.
-
Place the tubes at -80°C for approximately 10 minutes to freeze the aqueous layer.
-
Separate the organic layer and evaporate it to dryness at 37°C.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the prepared samples.
-
Record the chromatograms and integrate the peak areas for Ibuprofen and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Ibuprofen to the internal standard against the concentration of the standard solutions.
-
Determine the concentration of Ibuprofen in the samples from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of Ibuprofen.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section describes a sensitive and selective LC-MS/MS method for the quantification of Ibuprofen, particularly suitable for biological matrices.
Chromatographic and Mass Spectrometric Conditions
The key parameters for the LC-MS/MS system are summarized in the table below.
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Column | Kinetex 2.6 µm C18 (50 x 2.1 mm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the application |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | API 4000 triple-quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | Ibuprofen: m/z 205.1 → 160.9, Ibuprofen-d3 (IS): m/z 208.1 → 163.9 |
Experimental Protocol: LC-MS/MS Analysis
-
Preparation of Standard and QC Solutions:
-
Prepare a stock solution of Ibuprofen and an internal standard (e.g., Ibuprofen-d3) in a suitable solvent like methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking blank matrix (e.g., plasma) with the stock solutions to achieve the desired concentration range (e.g., 10-1000 ng/mL).
-
-
Sample Preparation (Supported Liquid Extraction - SLE):
-
Transfer a 50 µL aliquot of the plasma sample into a glass tube.
-
Add 100 µL of the working internal standard solution.
-
Vortex the sample for 30 seconds.
-
Load the sample onto an SLE plate and wait for 5 minutes.
-
Elute the sample twice with 600 µL of 95:5 Dichloromethane/Isopropanol.
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system.
-
Inject the prepared standards, QCs, and samples.
-
Acquire data in the Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for the specified transitions of Ibuprofen and the internal standard.
-
Create a calibration curve by plotting the peak area ratio against the concentration.
-
Quantify Ibuprofen in the samples using the regression equation from the calibration curve.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of Ibuprofen.
References
In Vitro Assays for Efficacy Testing of Ibuproxam: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuproxam, a non-steroidal anti-inflammatory drug (NSAID), is a hydroxamic acid derivative of ibuprofen.[1] In the body, it is hydrolyzed to ibuprofen, which is responsible for its therapeutic effects.[1] Like other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the efficacy of this compound. These assays are designed to assess its anti-inflammatory and potential analgesic properties by examining its effects on key molecular targets and signaling pathways.
Key Efficacy Biomarkers and Corresponding In Vitro Assays
The in vitro evaluation of this compound's efficacy focuses on its ability to modulate critical points in the inflammatory cascade. The following assays provide a comprehensive assessment of its bioactivity.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes, its primary molecular targets.
Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.
Experimental Protocol
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).
-
Add various concentrations of this compound or reference compounds to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm over time using a microplate reader. The rate of change in absorbance is proportional to the COX activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| S-Ibuprofen | 2.1 | 1.6 | 1.31 | [2] |
| R-Ibuprofen | 34.9 | >250 | - | |
| Diclofenac | - | - | 0.16 | |
| Meloxicam | - | - | 0.23 | |
| Celecoxib | - | - | 7.6 |
Note: As this compound is a prodrug of Ibuprofen, the IC50 values for Ibuprofen are provided as a reference.
Prostaglandin E2 (PGE2) Production Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of this compound to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular context.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 and subsequent production of PGE2. The concentration of PGE2 in the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and a reference NSAID (e.g., Indomethacin)
-
PGE2 ELISA kit
-
24-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a reference inhibitor for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce PGE2 production.
-
Collect the cell culture supernatants.
-
Measure the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
Data Presentation
| Compound | Cell Line | Stimulant | IC50 for PGE2 Inhibition (µM) | Reference |
| Lonimacranthoide VI | RAW 264.7 | LPS | 0.25 | |
| Compound 1f | RAW 264.7 | LPS | 7.1 | |
| Compound 1m | RAW 264.7 | LPS | 1.1 |
Cytokine Release Assay in Human PBMCs
Objective: To evaluate the effect of this compound on the release of pro-inflammatory and anti-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
Principle: PBMCs are isolated from healthy donor blood and stimulated in vitro with a mitogen like LPS to induce the production and release of a broad range of cytokines. The levels of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the cell culture supernatant are measured using a multiplex immunoassay or individual ELISAs.
Experimental Protocol
Materials:
-
Human whole blood from healthy donors
-
Ficoll-Paque density gradient medium
-
RPMI-1640 medium with 10% FBS
-
LPS
-
This compound
-
Cytokine ELISA kits or multiplex assay system
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs in 96-well plates at a density of 2 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell-free supernatants.
-
Measure the concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the supernatants using specific ELISA kits or a multiplex assay system.
-
Analyze the data to determine the effect of this compound on the production of each cytokine.
Data Presentation
| Cytokine | Ibuprofen Concentration | Effect on Production by LPS-stimulated PBMCs | Reference |
| TNF-α | 20 µg/mL | 71% increase | |
| TNF-α | 100 µg/mL | 88% increase | |
| TNF-α | 200 µg/mL | 52% increase | |
| IL-6 | 100 µg/mL | 16% increase | |
| IL-6 | 200 µg/mL | 23% increase | |
| IL-1β | Not specified | Mostly unaffected | |
| IL-10 | Not specified | Reduced production |
Note: The effect of Ibuprofen on cytokine production can be complex and may vary depending on the experimental conditions.
NF-κB Activation Assay
Objective: To determine if this compound can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
Principle: A common method to measure NF-κB activation is a luciferase reporter assay. Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Upon stimulation (e.g., with TNF-α), activated NF-κB binds to the response element and drives the expression of luciferase. The luminescence produced is proportional to NF-κB activity.
Experimental Protocol
Materials:
-
A suitable cell line (e.g., HEK293T, C2C12)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
TNF-α
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Plate the transfected cells in a 96-well plate.
-
After 24-48 hours, treat the cells with various concentrations of this compound for a predetermined time.
-
Stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound compared to the TNF-α-stimulated vehicle control.
-
Determine the IC50 value.
Data Presentation
| Compound | Stimulant | IC50 for NF-κB Inhibition (µM) | Reference |
| R(-)-Ibuprofen | T-cell stimulation | 121.8 | |
| S(+)-Ibuprofen | T-cell stimulation | 61.7 | |
| Ibuprofen | TNF-α | 3490 |
Toll-Like Receptor 4 (TLR4) Signaling Assay
Objective: To assess the ability of this compound to modulate the inflammatory response initiated by the activation of TLR4.
Principle: This assay utilizes a reporter cell line engineered to express firefly luciferase under the control of an NF-κB responsive promoter. Activation of TLR4 by its ligand, LPS, triggers a signaling cascade that leads to NF-κB activation and subsequent luciferase expression. The inhibitory effect of a compound is measured as a decrease in the luminescent signal.
Experimental Protocol
Materials:
-
iLite® TLR4 Assay Ready Cells (or a similar reporter cell line)
-
LPS
-
This compound and a reference TLR4 inhibitor (e.g., TAK-242)
-
Luciferase substrate
-
96-well plate
-
Luminometer
Procedure:
-
Thaw and dilute the TLR4 reporter cells according to the manufacturer's instructions.
-
Add diluted cells to the wells of a 96-well plate.
-
Add various concentrations of this compound or a reference inhibitor to the wells.
-
Incubate the plate for 30 minutes at 37°C with 5% CO2.
-
Add LPS to all wells to a final concentration that induces a robust response.
-
Incubate the plate for 5 hours at 37°C with 5% CO2.
-
Equilibrate the plate to room temperature and add the firefly luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of TLR4 signaling for each concentration of this compound.
-
Determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
Animal Models for a Deeper Understanding of Ibuproxam Pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuproxam, a non-steroidal anti-inflammatory drug (NSAID), is the hydroxamic acid derivative of ibuprofen. In the bloodstream, it is hydrolyzed into its parent compound, ibuprofen. This conversion is key to its pharmacological action, which mirrors that of ibuprofen, but with a potentially improved gastrointestinal safety profile. These application notes provide detailed protocols for utilizing appropriate animal models to thoroughly investigate the anti-inflammatory, analgesic, and pharmacokinetic properties of this compound. Given that this compound is a prodrug of ibuprofen, comparative data for ibuprofen is provided to serve as a benchmark for experimental design and data interpretation.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this compound, following its conversion to ibuprofen, is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking this pathway, this compound effectively reduces the production of these pro-inflammatory molecules.
Figure 1: Inhibition of the Prostaglandin Synthesis Pathway by this compound/Ibuprofen.
Pharmacokinetic Studies
A critical aspect of understanding the pharmacology of this compound is to characterize its pharmacokinetic profile and that of its active metabolite, ibuprofen. These studies are essential for determining dosing regimens and understanding the drug's absorption, distribution, metabolism, and excretion (ADME).
Experimental Workflow for Pharmacokinetic Analysis
Figure 2: General Experimental Workflow for Preclinical Pharmacokinetic Studies.
Pharmacokinetic Parameters of Ibuprofen in Various Animal Species
While specific pharmacokinetic data for this compound is limited in publicly available literature, the following table summarizes key pharmacokinetic parameters for its active metabolite, ibuprofen, in several preclinical species. This data is crucial for designing and interpreting studies on this compound.
| Parameter | Mouse | Rat | Pig | Camel |
| Dose (mg/kg) | ~40 (oral) | 400 (oral) | 5 (oral) | 25 (oral) |
| Cmax (µg/mL) | 169 | Not Specified | Not Specified | 56 (39-67) |
| Tmax (h) | 2.00 | 0.5 - 2.0 | Not Specified | 3.0 (2.5-4.0) |
| t1/2 (h) | 2.5 | 1.7 - 2.8 | Not Specified | 3.8 (2.2-8.4) |
| Bioavailability (%) | Not Specified | Not Specified | High | 104 (73-107) |
Data compiled from various preclinical studies. Specific experimental conditions may influence these parameters.
Anti-Inflammatory Activity Assessment
The carrageenan-induced paw edema model in rats is a widely accepted and reliable method for evaluating the acute anti-inflammatory activity of NSAIDs.
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of this compound by measuring the reduction of carrageenan-induced paw edema.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
This compound
-
Ibuprofen (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
1% (w/v) carrageenan solution in sterile saline
-
Pletysmometer
-
Oral gavage needles
-
Syringes and needles (27G)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Ibuprofen (e.g., 20 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 10, 20, 40 mg/kg, p.o.)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Ibuprofen, or this compound orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Analgesic Activity Assessment
The acetic acid-induced writhing test in mice is a standard and sensitive method for screening peripherally acting analgesic drugs.
Protocol: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the analgesic effect of this compound by quantifying the reduction in acetic acid-induced writhing responses.
Animals: Male Swiss albino mice (20-25 g).
Materials:
-
This compound
-
Ibuprofen (as a positive control)
-
Vehicle (e.g., 0.9% saline)
-
0.6% (v/v) acetic acid solution in distilled water
-
Oral gavage needles
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 3 days before the experiment.
-
Fasting: Fast the mice for 4-6 hours before the experiment, with free access to water.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Ibuprofen (e.g., 40 mg/kg, p.o.)
-
Group 3-5: this compound (e.g., 20, 40, 80 mg/kg, p.o.)
-
-
Drug Administration: Administer the vehicle, Ibuprofen, or this compound orally (p.o.) to the respective groups.
-
Induction of Writhing: 30 minutes after drug administration, inject 0.1 mL/10 g body weight of 0.6% acetic acid solution intraperitoneally (i.p.).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage of analgesic activity (inhibition of writhing) for each treated group using the following formula: % Analgesic Activity = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
-
Conclusion
The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of this compound's pharmacology. By systematically assessing its anti-inflammatory, analgesic, and pharmacokinetic properties, researchers can gain a comprehensive understanding of its therapeutic potential. The comparative data for ibuprofen serves as an essential reference for contextualizing the findings for this compound and guiding future drug development efforts. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, ultimately contributing to a more complete pharmacological profile of this compound.
Revolutionizing Ibuproxam Delivery: Novel Systems for Enhanced Therapeutic Efficacy
FOR IMMEDIATE RELEASE
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ibuproxam, a hydroxamic acid derivative and prodrug of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, offers a significant therapeutic advantage due to its reduced gastrointestinal toxicity. However, its clinical application is hampered by its poor aqueous solubility, which limits its bioavailability and formulation possibilities. This document provides detailed application notes and experimental protocols for the development of novel drug delivery systems designed to overcome these challenges and unlock the full therapeutic potential of this compound.
This report details the formulation and evaluation of three promising platforms: Solid Lipid Nanoparticles (SLNs) for oral and parenteral administration, Liposomes for targeted delivery, and topical Hydrogels for localized pain and inflammation relief.
Physicochemical Properties of this compound and Ibuprofen
A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental for rational drug delivery system design. This compound, being a prodrug of ibuprofen, shares structural similarities but also exhibits key differences that influence its formulation.
| Property | This compound | Ibuprofen | Reference |
| Molecular Formula | C₁₃H₁₉NO₂ | C₁₃H₁₈O₂ | [1] |
| Molecular Weight ( g/mol ) | 221.29 | 206.29 | [1] |
| Melting Point (°C) | 119-121 | 75-78 | [1] |
| Solubility in Water | Poorly soluble | Poorly soluble (~21 mg/L) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, chloroform | Soluble in ethanol, DMSO, dimethyl formamide | [1] |
| Log P (calculated) | 2.8 | 3.97 |
Novel Drug Delivery Systems for this compound
To address the challenges associated with this compound's poor solubility, three distinct novel drug delivery systems are proposed. The following sections provide an overview of their characteristics and rationale for use.
| Delivery System | Rationale for Use with this compound | Target Route of Administration | Expected Advantages |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of the lipophilic drug in a solid lipid core can enhance solubility, improve bioavailability, and provide controlled release. | Oral, Parenteral, Topical | Increased bioavailability, sustained release, reduced gastrointestinal irritation, potential for targeting. |
| Liposomes | Encapsulation within a phospholipid bilayer can improve solubility and bioavailability, and the surface can be modified for targeted delivery to inflamed tissues. | Parenteral, Topical | Biocompatible, biodegradable, targeted delivery, reduced systemic toxicity. |
| Topical Hydrogel | Provides a vehicle for localized delivery to the site of pain and inflammation, avoiding systemic side effects. | Topical | Localized action, reduced systemic side effects, improved patient compliance. |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of the proposed this compound-loaded novel drug delivery systems. Note: As specific protocols for this compound are limited, the following are adapted from established protocols for ibuprofen and other poorly soluble NSAIDs.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol utilizes the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Lipid: Glyceryl monostearate (GMS)
-
Surfactant: Poloxamer 188
-
Ultrapure water
Equipment:
-
Homogenizer
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
Protocol:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the Poloxamer 188 solution in ultrapure water to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for 5-10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 15-30 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Store the SLN dispersion at 4°C.
Preparation of this compound-Loaded Liposomes
This protocol employs the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy Phosphatidylcholine, Cholesterol)
-
Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes
Protocol:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in the chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Store the liposome suspension at 4°C.
Formulation of this compound Topical Hydrogel
This protocol describes the preparation of a carbomer-based hydrogel.
Materials:
-
This compound
-
Carbomer 940
-
Triethanolamine
-
Propylene glycol
-
Purified water
Equipment:
-
Magnetic stirrer
-
pH meter
Protocol:
-
Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed.
-
In a separate beaker, dissolve this compound in propylene glycol.
-
Slowly add the this compound solution to the carbomer dispersion with continuous stirring.
-
Neutralize the dispersion by dropwise addition of triethanolamine until a transparent gel is formed and the desired pH (typically 6.5-7.0) is achieved.
-
Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.
Characterization of Novel Drug Delivery Systems
Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed formulations.
| Parameter | Method | Purpose | Typical Values for NSAID Formulations |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the size distribution of nanoparticles and liposomes. | SLNs/Liposomes: 100-300 nm; PDI < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge and predict the stability of the colloidal dispersion. | > ±30 mV for good stability |
| Encapsulation Efficiency (EE%) and Drug Loading (DL%) | Ultracentrifugation followed by UV-Vis Spectrophotometry or HPLC | To quantify the amount of drug successfully entrapped within the delivery system. | EE%: >70%; DL%: 1-10% |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles and liposomes. | Spherical shape is typically observed. |
| In Vitro Drug Release | Dialysis Bag Method / Franz Diffusion Cell | To evaluate the rate and extent of drug release from the delivery system over time. | Sustained release over several hours. |
| In Vitro Skin Permeation | Franz Diffusion Cell with excised skin | To assess the ability of the topical formulation to deliver the drug across the skin barrier. | Enhanced permeation compared to conventional formulations. |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures aid in understanding the mechanism of action and the research methodology.
This compound's Mechanism of Action: COX Inhibition Pathway
This compound, after hydrolysis to ibuprofen, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.
Caption: this compound inhibits both COX-1 and COX-2 enzymes, reducing prostaglandin synthesis.
Experimental Workflow for SLN Preparation and Characterization
The following diagram illustrates the logical flow of the experimental process for developing and evaluating this compound-loaded SLNs.
Caption: Workflow for the preparation and characterization of this compound-loaded SLNs.
In Vitro Skin Permeation Study Workflow
The Franz diffusion cell is a standard apparatus for evaluating the transdermal delivery of topical formulations.
Caption: Workflow for conducting an in vitro skin permeation study using Franz diffusion cells.
Conclusion
The development of novel drug delivery systems for this compound holds immense promise for improving its therapeutic profile. The protocols and characterization methods outlined in this document provide a comprehensive framework for researchers to formulate and evaluate SLNs, liposomes, and topical hydrogels. By overcoming the solubility challenges of this compound, these advanced formulations can lead to enhanced bioavailability, sustained drug release, and targeted delivery, ultimately resulting in safer and more effective treatments for pain and inflammation. Further in vivo studies are warranted to validate the efficacy of these novel delivery systems.
References
Application Notes and Protocols for Topical and Transdermal Application of Ibuproxam
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) that serves as a prodrug to ibuprofen. Following administration, this compound is hydrolyzed in the blood to form ibuprofen, its active metabolite. This conversion allows this compound to exert the well-established analgesic and anti-inflammatory effects of ibuprofen. The primary mechanism of action for ibuprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins involved in pain and inflammation.[1][2]
Topical and transdermal delivery of NSAIDs offers significant advantages over oral administration, including localized therapeutic effects at the site of pain and inflammation, while minimizing systemic exposure and associated gastrointestinal side effects.[3][4] This document provides detailed application notes and protocols for the formulation and evaluation of topical and transdermal systems for this compound, leveraging the extensive research available for its active form, ibuprofen.
Mechanism of Action: Cyclooxygenase Inhibition
Ibuprofen, the active metabolite of this compound, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[1] By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory mediators.
Quantitative Data on Topical and Transdermal Formulations
The following tables summarize quantitative data from various in vitro studies on ibuprofen formulations, providing insights into their skin permeation and release characteristics.
Table 1: In Vitro Permeation of Ibuprofen from Various Topical Formulations
| Formulation Type | Ibuprofen Conc. (% w/w) | Permeation Enhancer | Cumulative Amount Permeated (µg/cm²) at 24h | Steady-State Flux (Jss) (µg/cm²/h) | Reference |
| Clear Non-Aqueous Gel | 3 | Propylene glycol, ethanol, transcutol, glycerin | 739.6 ± 36.1 | - | |
| Cream (Suspended) | 5 | - | 320.8 ± 17.53 | - | |
| Emulgel | 3 | - | 178.5 ± 34.5 | - | |
| Cream (Solubilized) | 3 | - | 163.2 ± 9.36 | - | |
| Nanoscaled Emulsion (Carbopol-free) | - | Palm Olein Esters | - | Highest among tested | |
| Nanoscaled Emulsion | - | 10% w/w Menthol | - | Increased permeation | |
| Nanoscaled Emulsion | - | 10% w/w Limonene | - | Increased permeation |
Table 2: Skin Permeation Parameters of Ibuprofen from Transdermal Patches with Various Enhancers
| Patch Formulation | Permeation Enhancer (5%) | Cumulative Permeation at 24h (µg/cm²) | Apparent Permeability Coefficient (Kp x 10³) (cm/h) | Reference |
| TP-IBU-OA | Oleic Acid | 163.306 ± 24.418 | - | |
| TP-IBU-All | Allantoin | - | 14.89 | |
| TP-IBU-LC | N-dodecylcaprolactam | - | 4.71 | |
| TP-LysIBU2 | Lysine derivative | - | 10.578 | |
| TP-IBUNa | Sodium Salt | - | 0.539 |
Experimental Protocols
Preparation of Ibuprofen Transdermal Patches (Solvent Casting Method)
This protocol describes the formulation of a matrix-type transdermal patch using the solvent casting technique.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API): Ibuprofen
-
Polymers: Ethylcellulose (EC), Polyvinylpyrrolidone (PVP)
-
Plasticizer: Polyethylene Glycol (PEG)
-
Solvents: Toluene, Ethanol
-
Permeation Enhancer (Optional): Menthol, Oleic Acid, Allantoin
-
Equipment: Magnetic stirrer, Sonicator, Petri dishes with aluminum foil lining, Digital weighing balance, Micropipettes.
Procedure:
-
Accurately weigh the required quantities of Ethylcellulose and PVP and dissolve them in ethanol. Allow the solution to swell for approximately 15 minutes.
-
In a separate container, dissolve the weighed amount of Ibuprofen in toluene.
-
Add the plasticizer (e.g., Polyethylene Glycol) to the polymer solution.
-
Slowly add the drug solution to the polymer solution and stir until a homogeneous mixture is obtained.
-
Pour the final mixture into a petri dish lined with aluminum foil and allow it to dry at room temperature to evaporate the solvents, forming a thin film.
-
Once dried, the patch can be cut into the desired size and stored in a desiccator until further evaluation.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology for assessing the permeation of Ibuprofen from a topical or transdermal formulation through a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine) or synthetic membrane (e.g., Strat-M®)
-
Receptor medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Topical/transdermal formulation of Ibuprofen
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer for drug quantification
-
Water bath with circulator
-
Magnetic stirrer
Procedure:
-
Prepare the skin membrane by carefully excising it and removing any subcutaneous fat. Equilibrate the skin in the receptor medium.
-
Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor medium, ensuring no air bubbles are trapped beneath the skin. The receptor medium is typically maintained at 32°C or 37°C and continuously stirred.
-
Apply a known quantity of the Ibuprofen formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the concentration of Ibuprofen in the collected samples using a validated analytical method such as HPLC.
-
Calculate the cumulative amount of drug permeated per unit area and the steady-state flux (Jss).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating the anti-inflammatory efficacy of a topical NSAID formulation.
Materials and Equipment:
-
Wistar or Sprague-Dawley rats
-
Topical Ibuprofen formulation
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., topical diclofenac gel) for positive control
Procedure:
-
Acclimatize the animals to the experimental conditions for at least one week.
-
Divide the animals into different groups: a control group (no treatment), a vehicle group (topical base without Ibuprofen), a test group (topical Ibuprofen formulation), and a standard group (topical standard drug).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Apply the respective topical formulation to the plantar surface of the right hind paw of the animals in the vehicle, test, and standard groups.
-
After a specified time (e.g., 30 minutes or 1 hour), induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the treated paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
The development of topical and transdermal delivery systems for this compound, through its active metabolite ibuprofen, presents a promising approach for the localized treatment of pain and inflammation with an improved safety profile compared to oral administration. The protocols and data presented in this document provide a comprehensive framework for researchers and drug development professionals to formulate, evaluate, and optimize such delivery systems. Further research focusing on novel permeation enhancement strategies and advanced formulation technologies will continue to advance the therapeutic potential of topically applied NSAIDs.
References
Application Notes: Stability Testing of Ibuproxam
Introduction
Ibuproxam is a non-steroidal anti-inflammatory drug (NSAID) and a hydroxamic acid derivative of ibuprofen.[1][2] It functions as a prodrug, hydrolyzing into ibuprofen in the body.[2] Stability testing is a critical component of drug development and quality control, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to establish a re-test period for the drug substance and a shelf-life for the drug product.[4] For this compound, understanding its stability profile is crucial for ensuring its safety, efficacy, and quality throughout its lifecycle.
Key Concepts in Stability Testing
The stability of a pharmaceutical product is evaluated through a series of tests, primarily categorized as forced degradation (stress testing), accelerated stability, and long-term stability studies.
-
Forced Degradation (Stress Testing): This involves subjecting the drug substance to conditions more severe than accelerated stability studies. The goal is to identify potential degradation products and pathways, and to develop and validate stability-indicating analytical methods. Stress conditions typically include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.
-
Accelerated Stability Studies: These studies are conducted under exaggerated storage conditions (e.g., higher temperature and humidity) to speed up the rate of chemical degradation and physical changes. Data from these studies are used to predict the shelf-life of the product under normal storage conditions.
-
Long-Term Stability Studies: These are performed under the recommended storage conditions to evaluate the physical, chemical, biological, and microbiological characteristics of the drug product over its intended shelf-life.
Potential Degradation Pathways
As a derivative of ibuprofen, this compound is susceptible to similar degradation pathways, including oxidation and photodegradation. The hydroxamic acid functional group in this compound may also be susceptible to hydrolysis. Potential degradation products could arise from:
-
Hydrolysis: Cleavage of the hydroxamic acid moiety to form ibuprofen and hydroxylamine.
-
Oxidation: Leading to various degradation products. Studies on ibuprofen have identified products like 4-isobutylacetophenone (4-IBAP) and 2-(4-formylphenyl)propionic acid (FPPA).
-
Photodegradation: Exposure to light can induce degradation. For ibuprofen, this can lead to the formation of compounds like 4-acetyl benzoic acid.
Protocols for this compound Stability Testing
These protocols are based on the ICH Q1A(R2) guidelines and common practices for NSAID stability testing. They should be adapted based on the specific formulation and container closure system of the this compound drug product.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products of this compound and to establish the intrinsic stability of the molecule. This protocol is essential for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Samples: Prepare solutions of this compound drug substance in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase of the analytical method.
-
-
Base Hydrolysis:
-
To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
Neutralize with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid this compound drug substance to dry heat at 80°C for 48 hours in a calibrated oven.
-
After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
After exposure, prepare a solution at a concentration of 100 µg/mL in the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 4).
Data Presentation: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradants Identified (Hypothetical) |
| 0.1 N HCl | 24 hours | 60°C | 15.2% | Ibuprofen, Degradant A |
| 0.1 N NaOH | 24 hours | Room Temp | 25.8% | Ibuprofen, Degradant B |
| 3% H₂O₂ | 24 hours | Room Temp | 8.5% | Degradant C, 4-IBAP |
| Dry Heat | 48 hours | 80°C | 5.1% | Degradant D |
| Photolytic | 1.2 million lux-hr | Ambient | 12.3% | Degradant E, Degradant F |
Protocol 2: Accelerated Stability Study
Objective: To predict the long-term stability of the this compound drug product and to evaluate the effect of short-term excursions outside the label storage conditions.
Methodology:
-
Sample Selection: Use at least three primary batches of the drug product in its proposed commercial packaging.
-
Storage Conditions: Place the samples in a stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.
-
Testing Schedule: Test the samples at specified time points, typically 0, 3, and 6 months.
-
Tests to be Performed: At each time point, evaluate the following parameters:
-
Physical: Appearance, color, odor.
-
Chemical: Assay for this compound, quantification of degradation products, pH (for liquid formulations).
-
Microbiological: (If applicable).
-
-
Analysis: Use the validated stability-indicating HPLC method for chemical analysis.
Data Presentation: Accelerated Stability of this compound Tablets (Hypothetical Data)
| Test Parameter | Specification | Time Point 0 | Time Point 3 Months | Time Point 6 Months |
| Appearance | White, round tablet | Conforms | Conforms | Conforms |
| Assay (% of label claim) | 95.0% - 105.0% | 100.2% | 98.5% | 96.8% |
| Total Degradants | NMT 2.0% | 0.15% | 0.65% | 1.35% |
| Individual Unknown Degradant | NMT 0.2% | <0.05% | 0.12% | 0.18% |
Protocol 3: Long-Term Stability Study
Objective: To establish the shelf-life of the this compound drug product and to confirm the recommended storage conditions.
Methodology:
-
Sample Selection: Use at least three primary batches of the drug product in its proposed commercial packaging.
-
Storage Conditions: Store the samples at the proposed long-term storage condition, for example, 25°C ± 2°C and 60% RH ± 5% RH (for climatic zones I and II).
-
Testing Schedule: The testing frequency should be sufficient to establish the stability profile of the drug product. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Tests to be Performed: Conduct the same battery of tests as in the accelerated stability study.
-
Analysis: Use the validated stability-indicating HPLC method.
Protocol 4: Stability-Indicating HPLC Method
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of accurately quantifying this compound in the presence of its impurities and degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: Demonstrate that the method can separate this compound from all potential degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.
-
Visualizations
Workflow for this compound Stability Testing Program.
Potential Degradation Pathways of this compound.
References
- 1. This compound | C13H19NO2 | CID 68704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ibuproxam Formulation Stability Issues
Welcome to the technical support center for Ibuproxam formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve stability challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: The primary documented stability issue for this compound is thermal degradation. Studies have shown that this compound can decompose at elevated temperatures.[1] Additionally, based on its chemical structure and analogy to other NSAIDs like Ibuprofen, this compound is likely susceptible to hydrolysis and oxidation, particularly in liquid and semi-solid formulations.[2][3] Researchers should also be aware of potential interactions with excipients that can accelerate degradation.[4]
Q2: Which excipients are known to be compatible or incompatible with this compound?
A2: A compatibility study using differential scanning calorimetry (DSC) has provided initial insights into excipient interactions with this compound.
-
Compatible Excipients: Corn starch, Avicel (microcrystalline cellulose), and sodium carboxymethylcellulose have shown good compatibility.
-
Potentially Incompatible Excipients: Interactions have been observed with polyethylene glycol 4000, palmitic acid, stearic acid, calcium and magnesium stearate, polyvinylpolypyrrolidone, and polyvinylpyrrolidone K30. These interactions may be more pronounced with mechanical stress like cogrinding or kneading.[5]
It is crucial to conduct compatibility studies with your specific formulation and processing conditions.
Q3: What are the expected degradation products of this compound?
A3: Thermal decomposition of this compound has been shown to yield ibuprofen, 1-(4-isobutylphenyl)-ethylamine, 4-isobutylacetophenone, and 4-isobutylacetophenone oxime. In formulations exposed to hydrolytic or oxidative stress, degradation products similar to those of Ibuprofen could be expected, such as hydroxylated derivatives and products of side-chain cleavage.
Troubleshooting Guides
This section provides practical guidance for specific formulation challenges in a question-and-answer format.
Oral Formulations
Q: My this compound oral suspension is showing signs of physical instability (e.g., caking, particle growth). How can I improve this?
A: Physical instability in suspensions is often related to the wetting of the active pharmaceutical ingredient (API) and the properties of the vehicle.
-
Improve Wetting: Ensure adequate wetting of the this compound powder. Consider incorporating a suitable wetting agent.
-
Optimize Suspending Agents: The choice and concentration of suspending agents are critical. A combination of agents often provides better stability. For a similar compound, Ibuprofen, a combination of sodium carboxymethylcellulose (Na CMC) and xanthan gum has been shown to be effective in creating a stable oral suspension.
-
Control Particle Size: A uniform and controlled particle size distribution of this compound can prevent Oswald ripening (the growth of larger particles at the expense of smaller ones).
-
pH Adjustment: The pH of the suspension can influence the surface charge of the particles and, consequently, their tendency to agglomerate. Experiment with different pH values to find the isoelectric point and formulate away from it to enhance repulsion between particles.
Q: I am observing a loss of potency in my this compound tablets during storage. What could be the cause and how can I address it?
A: Potency loss in tablets is typically due to chemical degradation of the API, often influenced by excipients and environmental factors.
-
Excipient Incompatibility: As mentioned in the FAQs, certain excipients can interact with this compound. Re-evaluate your formulation and consider replacing potentially incompatible excipients. For instance, if you are using magnesium stearate as a lubricant, you might explore alternatives if you suspect an interaction.
-
Moisture Content: Control the moisture content of your granules and the final tablets. High moisture content can accelerate hydrolytic degradation. Consider using a moisture scavenger or ensuring appropriate drying during manufacturing.
-
Storage Conditions: Ensure tablets are stored in well-sealed containers with protection from high humidity and temperature. Accelerated stability studies at elevated temperature and humidity can help predict long-term stability.
Topical Formulations
Q: My this compound cream/gel formulation is showing phase separation. What are the likely causes and solutions?
A: Phase separation in semi-solid formulations is a common challenge, often related to the emulsion or gel network stability.
-
Inadequate Emulsifier: The type and concentration of the emulsifier are critical. The hydrophilic-lipophilic balance (HLB) of the emulsifier system should be optimized for the specific oil and aqueous phases of your formulation. You may need to screen different emulsifiers or use a combination.
-
High Oil Phase Concentration: A high internal phase volume can lead to instability. Try reducing the concentration of the oil phase.
-
Viscosity Issues: Increasing the viscosity of the external phase can slow down the coalescence of droplets. Consider adding or increasing the concentration of a suitable thickening agent like carbomers or xanthan gum.
-
Processing Parameters: The homogenization speed and time during manufacturing can significantly impact the droplet size and uniformity of the emulsion. Optimize these parameters to create a stable formulation.
Q: I am observing discoloration and a drop in the potency of my this compound topical formulation. What is the likely degradation pathway and how can I mitigate it?
A: Discoloration and potency loss in topical formulations often point towards oxidative degradation.
-
Antioxidants: Incorporate antioxidants into your formulation. For oil-in-water emulsions, consider adding a water-soluble antioxidant to the aqueous phase and an oil-soluble one (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherol) to the oil phase.
-
Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.
-
pH Control: The pH of the formulation can influence the rate of both hydrolysis and oxidation. For Ibuprofen, a pH of around 6 has been suggested to enhance stability. A similar pH range could be a good starting point for this compound formulations.
-
Light Protection: Photodegradation can also be a factor. Store the formulation in light-resistant packaging.
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a general guideline for conducting forced degradation studies on an this compound formulation to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound drug substance or formulated product
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Mobile phase for HPLC analysis
Procedure:
-
Acid Hydrolysis: Dissolve or suspend a known amount of this compound in 1N HCl. Heat at 60°C for 24 hours. Neutralize a sample with 1N NaOH before analysis.
-
Base Hydrolysis: Dissolve or suspend a known amount of this compound in 1N NaOH. Keep at room temperature for 24 hours. Neutralize a sample with 1N HCl before analysis.
-
Oxidative Degradation: Dissolve or suspend a known amount of this compound in 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound or formulation to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose the this compound solution or formulation to UV light (e.g., 254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method (Proposed)
This is a proposed starting point for developing a stability-indicating HPLC method for this compound, based on methods used for Ibuprofen.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and phosphate buffer (pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples will be crucial for demonstrating specificity.
Data Presentation
Table 1: Summary of this compound Compatibility with Excipients
| Excipient | Compatibility | Observation from DSC | Reference |
| Corn Starch | Compatible | No significant interaction | |
| Avicel | Compatible | No significant interaction | |
| Sodium Carboxymethylcellulose | Compatible | No significant interaction | |
| Polyethylene Glycol 4000 | Potentially Incompatible | Some interaction observed | |
| Palmitic Acid | Potentially Incompatible | Some interaction observed | |
| Stearic Acid | Potentially Incompatible | Some interaction observed | |
| Calcium Stearate | Potentially Incompatible | Some interaction observed | |
| Magnesium Stearate | Potentially Incompatible | Some interaction observed | |
| Polyvinylpolypyrrolidone | Potentially Incompatible | Interaction induced by mechanical treatment | |
| Polyvinylpyrrolidone K30 | Potentially Incompatible | Interaction induced by mechanical treatment |
Table 2: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Pathway |
| Acid Hydrolysis | 1N HCl at 60°C | 24 hours | Hydrolysis |
| Base Hydrolysis | 1N NaOH at RT | 24 hours | Hydrolysis |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Oxidation |
| Thermal | Dry heat at 80°C | 48 hours | Thermal Decomposition |
| Photolytic | UV light (254 nm) | 48 hours | Photodegradation |
Visualizations
Caption: Workflow for this compound formulation development and stability testing.
Caption: Known and potential degradation pathways of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.ikm.mk [ojs.ikm.mk]
- 4. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatibility study between this compound and pharmaceutical excipients using differential scanning calorimetry, hot-stage microscopy and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ibuproxam Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibuproxam in preclinical models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a derivative of Ibuprofen. Due to the limited availability of specific preclinical data for this compound, this guide extensively utilizes data from Ibuprofen studies as a proxy. Researchers should use this information as a starting point and conduct appropriate dose-ranging studies for this compound in their specific models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that is structurally and functionally related to Ibuprofen. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Q2: What are the key differences between this compound and Ibuprofen to consider in preclinical studies?
A2: this compound is a hydroxamic acid derivative of Ibuprofen. This chemical modification may alter its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and potency. While it is known to be partially metabolized to Ibuprofen, the full metabolic profile and its potential impact on efficacy and toxicity are not well-documented in publicly available literature. Therefore, direct extrapolation from Ibuprofen data should be done with caution, and empirical determination of optimal dosage for this compound is crucial.
Q3: How do I determine a starting dose for my preclinical study with this compound?
A3: A dose-ranging study is essential to determine the optimal dose of a new compound like this compound.[2][3][4] It is recommended to start with a literature review for any existing data on this compound or similar compounds. In the absence of specific data, you can use the established effective doses of Ibuprofen in your chosen animal model as a starting point. A typical approach involves testing a range of doses (e.g., low, medium, and high) to establish a dose-response relationship for both efficacy and toxicity.
Troubleshooting Guide
Issue 1: High Variability in Efficacy Data
Q4: My results show significant variability in the anti-inflammatory or analgesic effects of this compound between individual animals. What could be the cause and how can I troubleshoot this?
A4: High variability is a common challenge in preclinical studies. Several factors could contribute to this:
-
Inter-individual differences in drug metabolism: Genetic variations in metabolic enzymes, such as cytochrome P450s, can lead to different rates of drug clearance.
-
Inconsistent drug administration: Ensure accurate and consistent dosing techniques, especially for oral gavage.
-
Biological variables: Factors such as age, sex, weight, and underlying health status of the animals can influence drug response.
-
Stress: Improper handling or stressful experimental conditions can affect physiological responses and drug metabolism.
Troubleshooting Steps:
-
Increase sample size: A larger number of animals per group can help to improve statistical power and reduce the impact of individual outliers.
-
Standardize animal characteristics: Use animals of the same age, sex, and from the same supplier. Ensure they are properly acclimatized to the experimental environment.
-
Refine administration technique: If using oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered. For administration in drinking water or food, monitor consumption to ensure consistent intake.[5]
-
Measure plasma drug concentrations: Correlating plasma levels of this compound and its metabolites with the observed effects can help determine if pharmacokinetic variability is a contributing factor.
Issue 2: Observed Toxicity or Adverse Events
Q5: I am observing signs of gastrointestinal (GI) or renal toxicity in my study animals (e.g., lethargy, weight loss, changes in urine output). What should I do?
A5: NSAIDs, including Ibuprofen and likely this compound, are known to have potential GI and renal side effects, especially at higher doses.
Troubleshooting Steps:
-
Dose reduction: This is the most immediate and critical step. Reduce the dose of this compound to a level that is tolerated by the animals.
-
Monitor animals closely: Implement a scoring system to systematically assess animal well-being. This should include daily monitoring of body weight, food and water intake, posture, and activity levels.
-
Gastrointestinal protection: Co-administration with a gastroprotective agent, such as a proton pump inhibitor, may be considered, although this can introduce another variable to your study.
-
Hydration: Ensure animals have free access to water, as dehydration can exacerbate renal toxicity.
-
Histopathological analysis: At the end of the study, perform a thorough histopathological examination of the stomach, intestines, and kidneys to assess for any signs of toxicity.
Issue 3: Lack of Efficacy
Q6: I am not observing the expected anti-inflammatory or analgesic effect with this compound. What are the potential reasons?
A6: A lack of efficacy can be due to several factors:
-
Sub-therapeutic dosage: The doses tested may be too low to elicit a significant biological response.
-
Poor bioavailability: The formulation or route of administration may result in poor absorption of this compound.
-
Rapid metabolism: The compound may be rapidly metabolized and cleared from the system before it can exert its effect.
-
Inappropriate animal model: The chosen model of inflammation or pain may not be sensitive to the mechanism of action of this compound.
Troubleshooting Steps:
-
Increase the dose: If no toxicity was observed at the initial doses, a dose-escalation study should be performed.
-
Pharmacokinetic analysis: Measure the plasma concentration of this compound and its metabolites over time to determine its pharmacokinetic profile (Cmax, Tmax, AUC, half-life). This will provide insights into its absorption, distribution, metabolism, and excretion.
-
Consider alternative formulations or routes of administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal or subcutaneous injection.
-
Review the experimental model: Ensure the chosen model is appropriate and that the timing of drug administration and outcome assessment are optimized.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Ibuprofen in Rodents (Oral Administration)
Note: This data for Ibuprofen is provided as a reference for initiating studies with this compound. The actual pharmacokinetic parameters of this compound may differ.
| Parameter | Mouse | Rat |
| Dose (mg/kg) | ~30 | 10 - 50 |
| Cmax (µg/mL) | Not Specified | Varies with dose |
| Tmax (h) | Not Specified | Varies with dose |
| t1/2 (h) | ~2 | 1.7 - 2.8 |
| Bioavailability (%) | ~50-75 | Dose-dependent |
Table 2: Recommended Starting Dose Ranges for Ibuprofen in Preclinical Models (as a proxy for this compound)
| Animal Model | Species | Recommended Dose Range (mg/kg) | Route of Administration |
| Carrageenan-induced Paw Edema | Rat | 10 - 100 | Oral, i.p. |
| Formalin Test | Mouse | 50 - 200 | i.p. |
| Formalin Test | Rat | 12.5 - 50 | Oral |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of novel compounds.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin 10 mg/kg)
-
This compound (multiple dose groups)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Formalin-Induced Nociceptive Behavior in Mice
This model assesses both acute and tonic pain responses.
Methodology:
-
Animals: Male Swiss albino mice (20-25 g) are commonly used.
-
Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control
-
Positive control (e.g., Morphine 5 mg/kg)
-
This compound (multiple dose groups)
-
-
Drug Administration: Administer the vehicle, positive control, or this compound intraperitoneally 30 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 5% formalin solution in saline into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in the observation chamber and record the total time spent licking or biting the injected paw during two phases:
-
Phase 1 (acute pain): 0-5 minutes post-injection.
-
Phase 2 (inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the duration of licking/biting time in the this compound-treated groups to the vehicle control group for both phases.
Mandatory Visualization
Signaling Pathways
Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2.
Experimental Workflow
Caption: General workflow for preclinical dosage optimization of this compound.
Logical Relationship: Troubleshooting High Variability
Caption: Logical approach to troubleshooting high variability in preclinical data.
References
- 1. NSAIDs: learning new tricks from old drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-ranging study - Wikipedia [en.wikipedia.org]
- 3. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ibuproxam Degradation in Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation of Ibuproxam in various formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its stability related to Ibuprofen?
This compound is a nonsteroidal anti-inflammatory drug (NSAID) and is the hydroxamic acid of ibuprofen.[1] In biological systems, it acts as a prodrug, hydrolyzing to form ibuprofen.[1][2] This inherent hydrolytic instability is a critical factor to consider during formulation development. Due to their close structural relationship, the degradation pathways of Ibuprofen under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) are highly relevant and can be used as a strong indicator for the potential degradation of this compound.
Q2: My this compound formulation is showing signs of degradation. What are the most likely causes?
Degradation of this compound in a formulation can be attributed to several factors. The primary suspects are:
-
Hydrolysis: Due to the hydroxamic acid moiety, this compound is susceptible to hydrolysis, which is a major degradation pathway.[1][2] This can be influenced by the pH of the formulation and the presence of moisture.
-
Oxidation: Similar to Ibuprofen, this compound can be sensitive to oxidative degradation. The presence of peroxides (which can be impurities in excipients) or exposure to atmospheric oxygen can initiate this process.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation. This is a known issue for Ibuprofen and should be considered for this compound as well.
-
Thermal Stress: Elevated temperatures during processing or storage can lead to the thermal decomposition of this compound.
-
Excipient Incompatibility: Chemical interactions between this compound and the excipients in the formulation can lead to degradation.
Q3: I am observing the formation of a known Ibuprofen degradant in my this compound formulation. What is the likely pathway?
The observation of an Ibuprofen degradant suggests a two-step degradation process. First, this compound hydrolyzes to Ibuprofen. Subsequently, the newly formed Ibuprofen undergoes further degradation through pathways such as oxidation or photolysis.
Below is a simplified diagram illustrating this sequential degradation pathway.
Caption: Sequential degradation of this compound.
Troubleshooting Guides
Issue 1: Loss of Potency in an Aqueous Formulation
Symptom: HPLC analysis shows a significant decrease in the this compound peak area over time, with a corresponding increase in the Ibuprofen peak and potentially other degradation products.
Possible Cause: Hydrolytic degradation.
Troubleshooting Steps:
-
pH Profile: Determine the pH of your formulation. The rate of hydrolysis is often pH-dependent. Conduct a pH stability study by adjusting the formulation to different pH values to find the optimal pH for stability.
-
Moisture Content: For non-aqueous or solid formulations, control the moisture content. Use of desiccants in packaging or control of humidity during manufacturing can be critical.
-
Buffer Selection: The choice of buffer can influence the rate of hydrolysis. Ensure the buffer components are not catalyzing the degradation.
Issue 2: Appearance of Unknown Peaks in the Chromatogram After Storage
Symptom: New peaks, other than Ibuprofen, are observed in the HPLC chromatogram of a stability sample.
Possible Causes: Oxidative degradation, interaction with excipients, or thermal degradation.
Troubleshooting Steps:
-
Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade the this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.
-
Excipient Compatibility Study:
-
Prepare binary mixtures of this compound with each excipient in the formulation.
-
Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analyze the mixtures at specified time points by HPLC to identify any interactions. A study on this compound showed interactions with polyethylene glycol 4000, palmitic acid, stearic acid, and Ca and Mg stearate.
-
-
Check for Peroxides: Some excipients, like povidone and polyethylene glycols, can contain reactive peroxide impurities that can induce oxidative degradation. Use excipients with low peroxide values.
-
Inert Atmosphere: During manufacturing, consider processing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Antioxidants: The addition of antioxidants to the formulation can help mitigate oxidative degradation.
Issue 3: Discoloration or Physical Changes in the Formulation Upon Light Exposure
Symptom: The formulation changes color (e.g., turns yellow) or shows other physical changes after exposure to light.
Possible Cause: Photodegradation.
Troubleshooting Steps:
-
Photostability Testing: Conduct a photostability study according to ICH Q1B guidelines. Expose the formulation to a specified intensity of UV and visible light. A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Light-Protective Packaging: Use amber-colored or opaque containers to protect the formulation from light.
-
UV Absorbers: Consider including excipients that act as UV absorbers in the formulation.
-
Encapsulation: Microencapsulation or complexation with cyclodextrins can provide a physical barrier against light.
Data Presentation
Table 1: Potential Degradation Products of this compound (inferred from Ibuprofen studies)
| Stress Condition | Potential Degradation Products | Analytical Technique for Identification |
| Thermal | Ibuprofen, 1-(4-isobutylphenyl)-ethylamine, 4-isobutylacetophenone, 4-isobutylacetophenone oxime | GC-MS, LC-MS |
| Oxidative | Hydratropic acid, 4-ethylbenzaldehyde, 1-(4-isobutylphenyl)-1-ethanol, 4-isobutylphenol | HPLC, GC-MS |
| Photolytic | 4-isobutylacetophenone, 1-(4-isobutylphenyl) ethanol | HPLC, GC-MS |
| Hydrolytic (Acidic/Basic) | Ibuprofen | HPLC |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for stress testing of this compound to identify potential degradation products and establish the stability-indicating nature of an analytical method.
Caption: Workflow for Forced Degradation Study.
Methodology:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for a specified duration. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified duration. Dilute with mobile phase.
-
Thermal Degradation: Store a known quantity of solid this compound in an oven at 80°C for a specified duration. Dissolve in the appropriate solvent and dilute to the working concentration.
-
Photolytic Degradation: Expose the this compound solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.
Table 2: HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Methodology:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the formulation or the samples from the forced degradation study to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, resolution between closely eluting peaks) are met.
-
Data Evaluation: Identify and quantify the degradation products by comparing the chromatograms of the stressed samples with that of the unstressed sample. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the this compound peak is free from co-eluting impurities.
By following these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate the degradation of this compound in their formulations, leading to the development of stable and effective drug products.
References
Technical Support Center: Enhancing Transdermal Permeability of Ibuproxam
Disclaimer: Ibuproxam is a derivative of ibuprofen. Due to the limited availability of specific research on the transdermal delivery of this compound, this guide leverages the extensive data available for ibuprofen as a close structural and functional analogue. The principles, protocols, and troubleshooting advice provided herein are based on established research for ibuprofen and are intended to serve as a strong foundational resource for researchers working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound transdermally?
A1: The primary challenge for the transdermal delivery of this compound, similar to its parent compound ibuprofen, is the formidable barrier presented by the outermost layer of the skin, the stratum corneum.[1] This lipophilic layer of dead cells embedded in a lipid matrix restricts the passage of most drug molecules. Ibuprofen and its derivatives also have poor skin permeability under normal conditions, making it difficult to achieve a therapeutically effective concentration in the underlying tissues.[1]
Q2: What are the most common strategies to enhance the transdermal permeability of NSAIDs like this compound?
A2: Several strategies can be employed to enhance the transdermal permeability of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs):
-
Chemical Permeation Enhancers (CPEs): These are compounds that temporarily and reversibly disrupt the structure of the stratum corneum, thereby increasing drug penetration.[2] Common examples include fatty acids (e.g., oleic acid), terpenes (e.g., menthol), alcohols (e.g., ethanol), and glycols (e.g., propylene glycol).[2][3]
-
Advanced Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, niosomes, or microemulsions can improve its solubility and partitioning into the skin.
-
Physical Enhancement Techniques: Methods like iontophoresis (using a small electric current) and sonophoresis (using ultrasound) can be used to actively drive the drug across the skin barrier.
Q3: How do chemical permeation enhancers work?
A3: Chemical permeation enhancers primarily work through one or more of the following mechanisms:
-
Disruption of Stratum Corneum Lipids: Enhancers like fatty acids and terpenes can fluidize the highly ordered lipid bilayers of the stratum corneum, creating pathways for drug diffusion.
-
Interaction with Intracellular Proteins: Some enhancers can interact with the keratin proteins within the corneocytes, altering their conformation and increasing permeability.
-
Improved Drug Partitioning: Solvents like ethanol and propylene glycol can improve the solubility of the drug within the formulation and enhance its partitioning from the vehicle into the stratum corneum.
Q4: What is a Franz diffusion cell, and why is it used in transdermal research?
A4: A Franz diffusion cell is a laboratory apparatus widely used for in vitro testing of drug release and permeation from topical and transdermal formulations. It consists of a donor compartment, where the formulation is applied, and a receptor compartment containing a fluid that mimics physiological conditions. These two compartments are separated by a membrane, which can be synthetic or, more relevantly, excised human or animal skin. This setup allows researchers to measure the rate at which a drug permeates through the skin in a controlled and reproducible manner.
Troubleshooting Guide
Problem 1: Low or no detectable permeation of this compound in a Franz diffusion cell experiment.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Release from Formulation: The vehicle may be too viscous or the drug may have poor solubility in the formulation, preventing its release to the skin surface. | - Modify the formulation to reduce viscosity or improve drug solubility. - Consider using a different solvent system or incorporating solubilizing agents. |
| Insufficient Hydration of the Skin: Dry skin is less permeable than hydrated skin. | - Ensure the receptor fluid is in full contact with the dermal side of the skin. - Consider adding hydrating agents to the formulation. |
| Air Bubbles Trapped Beneath the Skin: Air bubbles in the receptor chamber can prevent the diffusion of the drug into the receptor fluid. | - Carefully inspect the Franz cell after mounting the skin to ensure no air bubbles are present. - Use degassed receptor fluid. |
| Analytical Method Not Sensitive Enough: The concentration of this compound in the receptor fluid may be below the limit of detection of the analytical method (e.g., HPLC). | - Validate the analytical method to ensure it has sufficient sensitivity. - Increase the duration of the experiment to allow for more drug to accumulate in the receptor fluid. |
Problem 2: High variability in permeation results between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Skin Samples: The thickness and integrity of excised skin can vary significantly between donors and even different locations on the same donor. | - Use skin from the same anatomical site and donor for a set of experiments. - Measure the thickness of each skin sample and check for any visible damage before use. |
| Inconsistent Formulation Application: Applying different amounts of the formulation to the donor chamber will lead to variable results. | - Accurately weigh the amount of formulation applied to each Franz cell. |
| Temperature Fluctuations: Skin permeability is temperature-dependent. | - Ensure the heating system for the Franz cells maintains a constant and uniform temperature (typically 32°C on the skin surface). |
| Inconsistent Sampling Technique: Variations in the volume of the sample withdrawn or the timing of sampling can introduce errors. | - Use a calibrated pipette for sampling and adhere to a strict sampling schedule. - Immediately replace the withdrawn sample volume with fresh, pre-warmed receptor medium. |
Problem 3: Evidence of skin irritation or damage after the experiment.
| Possible Cause | Troubleshooting Step |
| High Concentration of Permeation Enhancer: Some permeation enhancers can be irritating at high concentrations. | - Reduce the concentration of the permeation enhancer. - Screen for less irritating enhancers. |
| Unfavorable pH of the Formulation: A pH that is too high or too low can cause skin irritation. | - Measure and adjust the pH of the formulation to be within a physiologically acceptable range (typically pH 5.5-7.0). |
| Toxicity of a Formulation Component: A specific excipient in the formulation may be cytotoxic. | - Conduct in vitro cytotoxicity studies on skin cell lines to assess the safety of the formulation components. |
Quantitative Data
Table 1: In Vitro Permeation Parameters of Ibuprofen with Various Chemical Enhancers in a Transdermal Patch Formulation.
| Enhancer (5%) | Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp x 10³) (cm/h) | Enhancement Ratio (Compared to no enhancer) |
| None | 2.85 | 5.70 | 1.0 |
| Allantoin | 8.04 | 16.08 | 2.82 |
| Oleic Acid | 6.80 | 13.60 | 2.39 |
| Menthol | 4.25 | 8.50 | 1.49 |
| Urea | 4.10 | 8.20 | 1.44 |
Data adapted from a study on ibuprofen transdermal patches. The enhancement ratio is calculated based on the flux.
Table 2: Effect of Ibuprofen Concentration in Saturated Solutions on its Permeation Across Rat Epidermis.
| Formulation (Saturated Solution in DHP Buffer) | Ibuprofen Concentration (mg/mL) | Flux (µg/cm²/h) | Enhancement Ratio |
| 0.1 M DHP-IBU | 10.4 | 77.4 | 1.0 |
| 0.2 M DHP-IBU | 18.9 | 487.6 | 6.3 |
| 0.3 M DHP-IBU | 27.8 | 1582.5 | 20.4 |
| 0.4 M DHP-IBU | 37.5 | 3592.9 | 46.4 |
DHP: Disodium Hydrogen Phosphate. Data shows that increasing the thermodynamic activity of ibuprofen through higher saturation concentrations significantly enhances its own permeation.
Experimental Protocols
Detailed Methodology for In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the key steps for evaluating the transdermal permeation of an this compound formulation.
1. Materials and Equipment:
-
Vertical glass Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C ± 1°C on the skin surface
-
This compound formulation to be tested
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis
-
Syringes and needles for sampling
-
Parafilm
2. Skin Preparation:
-
Obtain full-thickness skin from a reliable source.
-
Carefully remove any subcutaneous fat and connective tissue using a scalpel.
-
Cut the skin into sections large enough to fit between the donor and receptor compartments of the Franz cells.
-
Visually inspect the skin for any imperfections (e.g., holes, scratches) that could compromise the barrier function.
-
Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
3. Franz Cell Setup:
-
Fill the receptor compartment of each Franz cell with a known volume of pre-warmed (32°C ± 1°C) and degassed receptor medium.
-
Place a small magnetic stir bar in the receptor compartment.
-
Mount the prepared skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Clamp the two compartments together securely to prevent leakage.
-
Place the assembled Franz cells in the heating block and allow the system to equilibrate for at least 30 minutes. Ensure the receptor fluid is stirring continuously at a constant speed.
4. Dosing and Sampling:
-
Apply a precise amount of the this compound formulation (e.g., 5-10 mg/cm²) to the surface of the skin in the donor compartment.
-
Cover the top of the donor compartment with parafilm to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor compartment through the sampling arm.
-
Immediately after each sample is taken, replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
5. Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
6. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor compartment.
-
If comparing different formulations, calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control (without enhancer) formulation.
Visualizations
Caption: Mechanism of chemical permeation enhancers.
Caption: Experimental workflow for Franz diffusion cell studies.
Caption: Troubleshooting logic for low permeation results.
References
Ibuproxam Crystallization and Polymorphism Control: A Technical Support Center
Disclaimer: Information regarding the specific crystallization and polymorphic behavior of ibuproxam is limited in publicly available scientific literature. This technical support center provides guidance based on general principles of small molecule crystallization and polymorphism control. Due to its structural similarity, ibuprofen is used as a primary case study to illustrate key concepts and provide example data. Researchers should adapt these general methodologies to their specific experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for an active pharmaceutical ingredient (API) like this compound?
Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure.[1] These different forms are called polymorphs. Each polymorph has the same chemical composition but different arrangements of the molecules in the crystal lattice. This can lead to variations in physicochemical properties such as:
-
Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which can directly impact the bioavailability of a drug.[1]
-
Melting Point: Each polymorph has a unique melting point.[2]
-
Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. Metastable forms can convert to the stable form over time.[3]
-
Mechanical Properties: Properties like tabletability and flowability can be affected by the crystalline form.[4]
Controlling polymorphism is critical during drug development to ensure consistent product quality, efficacy, and safety.
Q2: What are the key factors that influence the crystallization of this compound?
The outcome of a crystallization experiment is influenced by a combination of thermodynamic and kinetic factors. Key parameters to control include:
-
Solvent System: The choice of solvent is crucial as it affects the solubility of the compound. The polarity and hydrogen bonding capacity of the solvent can influence which polymorphic form is favored.
-
Supersaturation: Crystallization occurs from a supersaturated solution. The level of supersaturation and the rate at which it is achieved can determine the crystal size, habit, and potentially the polymorphic form.
-
Temperature: Temperature significantly impacts solubility. Controlled cooling is a common method to induce crystallization.
-
Agitation: Stirring or agitation can influence nucleation and crystal growth rates.
-
Impurities: The presence of impurities can inhibit crystallization or favor the formation of a specific polymorph.
Q3: Which analytical techniques are essential for characterizing this compound polymorphs?
A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms. These include:
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to identify crystalline phases. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of a crystalline solid. It can also detect polymorphic transformations, desolvation, and other thermal events.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.
-
Microscopy (e.g., Scanning Electron Microscopy - SEM): Microscopy allows for the visual examination of crystal shape (habit) and size.
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can sometimes differentiate between polymorphs due to differences in molecular conformation and intermolecular interactions in the crystal lattice.
Troubleshooting Crystallization Issues
Problem 1: No crystals are forming from the solution.
-
Possible Cause: The solution is not sufficiently supersaturated.
-
Troubleshooting Steps:
-
Increase Concentration: Try to dissolve more this compound in the heated solvent to ensure a supersaturated state upon cooling.
-
Solvent Evaporation: If the solution is stable, allow the solvent to evaporate slowly in a loosely covered container.
-
Anti-Solvent Addition: Add a solvent in which this compound is poorly soluble (an anti-solvent) dropwise to a solution of this compound in a good solvent.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of this compound (if available) to the supersaturated solution to induce crystal growth.
-
-
Lower Temperature: Cool the solution to a lower temperature, but be mindful of potential oiling out.
-
Problem 2: The compound "oils out" instead of crystallizing.
-
Possible Cause: The solute is coming out of solution above its melting point or as a liquid phase. This can happen if the solution is too concentrated or cooled too quickly.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Re-heat the mixture to dissolve the oil and add more solvent to reduce the concentration. Then, cool the solution more slowly.
-
Change Solvent: Use a solvent with a lower boiling point or one in which the compound is less soluble.
-
Slower Cooling: Implement a very slow, controlled cooling profile.
-
Problem 3: The resulting crystals are very small or form a fine powder.
-
Possible Cause: Rapid nucleation due to high supersaturation.
-
Troubleshooting Steps:
-
Reduce Supersaturation: Decrease the initial concentration of this compound or cool the solution more slowly.
-
Use a Different Solvent: A solvent in which this compound has slightly higher solubility may promote slower crystal growth.
-
Temperature Cycling: In some cases, cycling the temperature around the saturation point can encourage the growth of larger crystals at the expense of smaller ones (Ostwald ripening).
-
Problem 4: An unexpected polymorphic form is obtained.
-
Possible Cause: The crystallization conditions (solvent, temperature, cooling rate) favor the formation of a metastable polymorph.
-
Troubleshooting Steps:
-
Vary Crystallization Conditions: Systematically screen different solvents, temperatures, and cooling rates.
-
Perform Slurry Experiments: Stirring a suspension of the solid in a solvent can facilitate the conversion of a metastable form to the most stable form at that temperature.
-
Annealing: Heating the solid to a temperature below its melting point can sometimes induce a polymorphic transformation.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉NO₂ | |
| Molecular Weight | 221.29 g/mol | |
| Melting Point | 119-121 °C |
Table 2: Example Solubility Data of Ibuprofen in Various Solvents at 25°C (Illustrative for this compound Studies)
| Solvent | Solubility (mg/mL) |
| Water | 0.021 |
| Ethanol | ~600 |
| Acetone | High |
| Methanol | High |
| Hexane | Low |
| Note: This data is for ibuprofen and serves as an example. Actual solubility of this compound must be determined experimentally. |
Experimental Protocols
Protocol 1: Solvent Screening for this compound Crystallization
Objective: To identify suitable solvents for the crystallization of this compound and to screen for potential polymorphs.
Methodology:
-
Place a small amount (e.g., 10-20 mg) of this compound into several small vials.
-
Add a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) to each vial in a dropwise manner at room temperature until the solid dissolves.
-
If the solid does not dissolve at room temperature, gently warm the vial while adding more solvent until a clear solution is obtained.
-
Allow the vials to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Observe the vials for crystal formation.
-
Isolate any resulting solids by filtration and dry them under vacuum.
-
Analyze the solids using PXRD and DSC to identify the crystalline form.
Protocol 2: Controlled Cooling Crystallization
Objective: To control crystal size and potentially the polymorphic form of this compound by controlling the cooling rate.
Methodology:
-
Dissolve this compound in a suitable solvent at an elevated temperature to create a saturated solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Place the solution in a programmable cooling crystallizer or a well-insulated container.
-
Cool the solution at a controlled rate (e.g., 0.1 °C/min, 0.5 °C/min, 1 °C/min).
-
Monitor the solution for the onset of nucleation.
-
Once crystallization is complete, isolate the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent and dry them.
-
Characterize the crystals for their polymorphic form, size, and morphology.
Protocol 3: Slurry Conversion for Polymorph Screening
Objective: To determine the most thermodynamically stable polymorph of this compound at a given temperature.
Methodology:
-
Prepare a suspension (slurry) of this compound in a selected solvent in which it has low to moderate solubility.
-
If different polymorphic forms are known, a mixture of them can be used.
-
Stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
Periodically withdraw small samples of the solid, filter, and dry them.
-
Analyze the solid samples by PXRD to monitor for any changes in the crystalline form.
-
The polymorph that remains at the end of the experiment is considered the most stable form under those conditions.
Visualizations
References
Technical Support Center: Large-Scale Synthesis of Ibuproxam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ibuproxam.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the synthesis of the precursor, Ibuprofen, and its subsequent conversion to this compound.
Stage 1: Ibuprofen Synthesis (BHC Process)
The "greener" BHC (Boots-Hoechst-Celanese) process is a common industrial method for synthesizing Ibuprofen and is presented here as the precursor synthesis route.
Q1: Low yield in the Friedel-Crafts acylation of isobutylbenzene.
Possible Causes:
-
Catalyst Inactivity: The catalyst, typically anhydrous aluminum chloride (in older methods) or hydrogen fluoride (in the BHC process), may be of insufficient quality or have degraded due to moisture.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Poor Quality Starting Materials: Isobutylbenzene or acetic anhydride may contain impurities that interfere with the reaction.
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous.
-
Verify the quality and activity of the catalyst.
-
Optimize reaction temperature and time based on in-process monitoring (e.g., HPLC, GC).
-
Consider purification of starting materials if significant impurities are suspected.
Q2: Formation of isomeric impurities during Friedel-Crafts acylation.
Possible Cause:
-
The Friedel-Crafts acylation can sometimes lead to the formation of ortho- and meta-isomers in addition to the desired para-isomer.
Troubleshooting Steps:
-
Carefully control the reaction temperature; lower temperatures often favor the formation of the para-isomer.
-
The choice of solvent can influence isomer distribution.
-
Purification of the resulting 4'-isobutylacetophenone is crucial before proceeding to the next step.
Stage 2: Conversion of Ibuprofen to this compound
This stage involves the reaction of Ibuprofen with hydroxylamine.
Q3: Low conversion of Ibuprofen to this compound.
Possible Causes:
-
Inefficient Activation of Ibuprofen's Carboxyl Group: Direct reaction of a carboxylic acid with hydroxylamine is slow. An activating agent is typically required.
-
Insufficient Amount of Hydroxylamine: Hydroxylamine can be volatile, and an insufficient excess may have been used.
-
pH of the Reaction Mixture: The reaction is sensitive to pH. The nucleophilicity of hydroxylamine is pH-dependent.
Troubleshooting Steps:
-
Carboxylic Acid Activation:
-
Convert Ibuprofen to its acyl chloride or ester prior to reaction with hydroxylamine.
-
Utilize a coupling agent such as carbonyldiimidazole (CDI) or a carbodiimide (e.g., EDC) with an additive like HOBt.
-
-
Hydroxylamine Stoichiometry: Use a suitable excess of hydroxylamine (or its salt).
-
Base Addition: When using hydroxylamine hydrochloride, ensure the stoichiometric addition of a base (e.g., triethylamine, potassium hydroxide) to generate free hydroxylamine in situ.
Q4: Presence of significant byproducts in the final product.
Possible Causes:
-
Lossen Rearrangement: This is a common side reaction for hydroxamic acids, especially at elevated temperatures or with certain activating agents, leading to the formation of an isocyanate, which can then react to form ureas or amines.
-
Formation of N,O-diacylhydroxylamine: This can occur when using unprotected hydroxylamine with an activating agent.
Troubleshooting Steps:
-
Minimize Lossen Rearrangement:
-
Maintain a low reaction temperature.
-
Choose a milder activating agent.
-
Consider using an O-protected hydroxylamine, which will require a subsequent deprotection step.
-
-
Address N,O-diacylhydroxylamine Formation:
-
Use an excess of hydroxylamine, which can convert the diacyl byproduct to the desired hydroxamic acid.
-
Employ an O-protected hydroxylamine.
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns in the large-scale synthesis of this compound?
A1: The primary safety concerns are:
-
Handling of Hydrofluoric Acid (HF): In the BHC process for Ibuprofen, HF is used as both a catalyst and a solvent. It is highly corrosive and toxic. Strict safety protocols and specialized equipment are mandatory.
-
Handling of Hydroxylamine: Free hydroxylamine is unstable, potentially explosive, and a mutagen. It is typically handled as a more stable salt (e.g., hydroxylamine hydrochloride).
-
Exothermic Reactions: Both the Friedel-Crafts acylation and the activation of the carboxylic acid can be exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions.
Q2: How can the purity of this compound be improved on a large scale?
A2:
-
Purification of Intermediates: Ensure the purity of the Ibuprofen precursor before conversion to this compound.
-
Optimized Reaction Conditions: As detailed in the troubleshooting guide, controlling temperature and using appropriate reagents can minimize byproduct formation.
-
Recrystallization: A final recrystallization of the crude this compound from a suitable solvent system is a common and effective method for purification.
Q3: What are typical yields for the large-scale synthesis of this compound?
A3: While specific industrial yields are often proprietary, a well-optimized, multi-step synthesis would aim for an overall yield of 60-80%. The final conversion of Ibuprofen to this compound can typically achieve yields in the range of 85-95% under optimized conditions.
Data Presentation
Table 1: Representative Reaction Conditions for this compound Synthesis from Ibuprofen
| Parameter | Method A: Acyl Chloride Intermediate | Method B: Direct Coupling |
| Ibuprofen Activation | Thionyl chloride (SOCl₂) | Carbonyldiimidazole (CDI) |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Hydroxylamine Source | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride |
| Base | Triethylamine | Triethylamine |
| Temperature | 0-25°C | 20-30°C |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 88-94% | 85-92% |
Note: The data in this table is representative and may vary based on specific process parameters.
Table 2: Common Impurities and Their Control
| Impurity | Origin | Recommended Control Strategy |
| Unreacted Ibuprofen | Incomplete reaction in the final step. | Increase reaction time, optimize stoichiometry of reagents. |
| Ibuprofen Isocyanate | Lossen rearrangement of this compound. | Lower reaction temperature, use milder activating agents. |
| N,O-diacyl-hydroxylamine | Reaction of this compound with activated Ibuprofen. | Use an excess of hydroxylamine. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Acyl Chloride Intermediate
1. Preparation of Ibuprofen Acyl Chloride:
- Charge a suitable reactor with Ibuprofen (1.0 eq) and an appropriate solvent (e.g., toluene).
- Cool the mixture to 0-5°C.
- Slowly add thionyl chloride (1.1 eq) while maintaining the temperature below 10°C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by HPLC).
- Remove excess thionyl chloride and solvent under reduced pressure.
2. Formation of this compound:
- In a separate reactor, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) in a suitable solvent (e.g., dichloromethane) at 0-5°C.
- Slowly add the previously prepared Ibuprofen acyl chloride to this solution, maintaining the temperature below 10°C.
- Stir the reaction mixture at room temperature until completion.
- Quench the reaction with water.
- Separate the organic layer, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain crude this compound.
3. Purification:
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure this compound.
Mandatory Visualization
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Key reactions and side reactions in this compound synthesis.
Technical Support Center: Minimizing Off-Target Effects of Ibuproxam
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing Ibuproxam in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and ensure the validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). It is a hydroxamic acid derivative of ibuprofen and functions as a prodrug. In vivo, it is rapidly metabolized to its active form, ibuprofen. The primary mechanism of action of ibuprofen is the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]
Q2: What are the primary on-target effects of this compound in a research setting?
A2: The primary on-target effects of this compound, through its active metabolite ibuprofen, are the reduction of prostaglandin synthesis. In an experimental context, this can be measured by a decrease in the production of specific prostaglandins (e.g., PGE2, PGF2α) in cell culture supernatants or tissue homogenates. This anti-inflammatory effect is mediated by the inhibition of both COX-1 and COX-2 enzymes.[2]
Q3: What are the known or potential off-target effects of this compound?
A3: Since this compound is a prodrug of ibuprofen, its off-target effects are primarily those of ibuprofen. These can be categorized as:
-
COX-Independent Anti-Inflammatory Effects: A subset of NSAIDs, including ibuprofen, can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is a key regulator of cellular antioxidant responses and has anti-inflammatory effects.
-
Interaction with the Endocannabinoid System: Ibuprofen can inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide. This can lead to increased levels of anandamide, which may contribute to analgesia but also represents a significant off-target interaction. Ibuprofen may also have weak interactions with cannabinoid receptors.
-
Mitochondrial Toxicity: At higher concentrations, typically used in in vitro studies, ibuprofen has been shown to induce mitochondrial permeability transition and inhibit mitochondrial respiration and β-oxidation. This can lead to cytotoxicity that is independent of its COX-inhibitory activity.
-
Binding to Other Proteins: Ibuprofen has been shown to bind with high affinity to other proteins, such as adipocyte fatty-acid binding protein (FABP4). The functional consequences of this binding are still under investigation.
-
Inhibition of other enzymes: Ibuprofen has been shown to inhibit NADPH oxidase (NOX2) activation in microglia, which may contribute to its neuroprotective effects in models of Alzheimer's disease.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Studies: Conduct careful dose-response experiments to determine the lowest effective concentration that elicits the desired on-target effect (i.e., COX inhibition) while minimizing off-target effects.
-
Use of Appropriate Controls: Include a comprehensive set of controls in your experiments. This should include vehicle controls, positive controls (e.g., another well-characterized NSAID), and potentially a negative control compound that is structurally related but inactive against COX enzymes.
-
Cell Line Selection and Characterization: Use cell lines that are well-characterized and relevant to your research question. If possible, verify the expression of your target enzymes (COX-1 and COX-2) in your chosen cell line.
-
Consider Protein Binding: Ibuprofen is highly protein-bound in vivo. When transitioning from in vitro to in vivo studies, or when using serum-containing media, be aware that the free concentration of the drug available to interact with cells will be much lower than the total concentration.
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, if you observe an effect with this compound, try to replicate it using a different COX inhibitor or by using genetic approaches (e.g., siRNA) to knockdown COX enzymes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or irreproducible results | Compound Stability/Solubility: this compound/Ibuprofen may have limited solubility in aqueous media and can precipitate out of solution, especially at high concentrations or over time. Stock solutions may degrade with improper storage. | - Prepare fresh working solutions for each experiment from a DMSO stock.- Visually inspect media for any signs of precipitation.- If solubility is an issue, consider using a formulation aid or a different solvent system (ensure to include a solvent control).- Store stock solutions at -20°C or -80°C and protect from light. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect cellular responses to drug treatment. | - Maintain consistent cell culture practices.- Use cells within a defined passage number range.- Be aware that serum proteins can bind to Ibuprofen, reducing its effective concentration. | |
| Unexpected Cytotoxicity | Off-Target Mitochondrial Effects: At high concentrations, ibuprofen can cause mitochondrial dysfunction leading to cell death. | - Perform a thorough dose-response curve to determine the EC50 for cytotoxicity.- Use concentrations well below the cytotoxic threshold for your experiments.- Consider using a cell viability assay that is not dependent on mitochondrial function (e.g., a membrane integrity assay) to confirm results from metabolic assays like MTT. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | - Regularly test your cell cultures for mycoplasma contamination. | |
| Lack of Expected On-Target Effect (No reduction in prostaglandins) | Insufficient Drug Concentration: The effective concentration of the drug at the cellular level may be too low due to protein binding in the serum-containing media. | - Increase the concentration of this compound in a stepwise manner.- Consider reducing the serum concentration in your culture media for the duration of the treatment (if tolerated by the cells).- Ensure your prostaglandin measurement assay (e.g., ELISA) is sensitive enough to detect changes. |
| Low COX Expression/Activity: The cell line you are using may have low endogenous expression or activity of COX enzymes. | - Verify COX-1 and COX-2 expression in your cell line using methods like qPCR or Western blotting.- Consider stimulating the cells with an inflammatory agent (e.g., LPS, IL-1β) to induce COX-2 expression. | |
| Observed Effect is Not Blocked by a COX Inhibitor | Off-Target Mechanism: The observed cellular response may be due to one of Ibuprofen's off-target effects (e.g., NRF2 activation, FAAH inhibition). | - Investigate potential off-target pathways. For example, use an NRF2 inhibitor to see if the effect is blocked.- Test other NSAIDs with different off-target profiles to see if the effect is specific to Ibuprofen.- Use a structurally similar but COX-inactive molecule as a negative control. |
Quantitative Data Summary
Table 1: On-Target Potency of Ibuprofen (Active Metabolite of this compound)
| Target | Assay Type | IC50 (µM) | Reference |
| COX-1 | Ovine, purified enzyme | ~29 | |
| COX-2 | Ovine, purified enzyme | Weak inhibitor | |
| COX-2 (with anandamide as substrate) | Ovine, purified enzyme | ~6 | |
| FAAH (Fatty Acid Amide Hydrolase) | Rat brain homogenate | 134 | |
| FAAH (Fatty Acid Amide Hydrolase) | Rat brain homogenate (pH 6) | 130 | |
| FAAH (Fatty Acid Amide Hydrolase) | Rat brain homogenate (pH 8) | 750 | |
| FABP4 (Adipocyte Fatty-Acid Binding Protein) | Competition assay | Kd = 95 nM (S-ibuprofen), 133 nM (R-ibuprofen) |
Note: IC50 and Kd values can vary depending on the experimental conditions (e.g., purified enzyme vs. whole cells, substrate concentration, pH).
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Goal | Recommended Concentration Range | Key Considerations |
| Selective COX-1 Inhibition | 1-10 µM | At higher concentrations, significant COX-2 inhibition may occur. |
| Non-selective COX Inhibition | 10-100 µM | Be aware of potential off-target effects and cytotoxicity at the higher end of this range. |
| Investigating Off-Target Effects | >100 µM | These concentrations are generally above the therapeutic plasma levels and are more likely to induce off-target responses. Results should be interpreted with caution. |
| Mitochondrial Toxicity Studies | 100 µM - 1 mM | Ibuprofen-induced mitochondrial effects are typically observed in this concentration range in isolated mitochondria or cell culture. |
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy (COX Inhibition) of this compound
-
Cell Culture: Plate your cells of interest (e.g., macrophages, endothelial cells) in a suitable culture plate and allow them to adhere overnight.
-
Stimulation (Optional): If studying COX-2, you may need to stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS for 4-6 hours) to induce COX-2 expression.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare a serial dilution of this compound in your cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from your cells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-24 hours).
-
Sample Collection: Collect the cell culture supernatant for prostaglandin analysis.
-
Prostaglandin Measurement: Measure the concentration of a specific prostaglandin (e.g., PGE2) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the prostaglandin concentration against the this compound concentration and calculate the IC50 value.
Protocol 2: Assessing Off-Target Cytotoxicity using a Membrane Integrity Assay
-
Cell Culture: Plate your cells in a 96-well plate at a suitable density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations, including concentrations higher than those required for COX inhibition (e.g., 10 µM to 1 mM). Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate for a relevant period (e.g., 24-72 hours).
-
Assay: Use a non-metabolic cytotoxicity assay, such as one that measures the release of lactate dehydrogenase (LDH) from damaged cells or uses a fluorescent dye that only enters cells with compromised membranes. Follow the manufacturer's protocol for the chosen assay.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Determine the EC50 for cytotoxicity.
Visualizations
Caption: On-target signaling pathway of this compound (Ibuprofen).
Caption: Key off-target signaling pathways of Ibuprofen.
Caption: Experimental workflow for minimizing off-target effects.
References
- 1. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase, a key endocannabinoid metabolizing enzyme, by analogues of ibuprofen and indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized Ibuproxam
Welcome to the technical support center for the synthesis of Ibuproxam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the synthesis of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A widely used method for synthesizing this compound involves a four-step process starting from isobutylbenzene. The synthesis proceeds through a Friedel-Crafts acylation, followed by methylation, reductive desulfurization, and finally, the formation of the hydroxamic acid.[1]
Q2: What are the primary sources of batch-to-batch variability in this compound synthesis?
A2: Batch-to-batch variability in this compound synthesis can arise from several factors, including the quality of starting materials, precise control of reaction conditions (e.g., temperature and time), and the efficiency of purification at each step. Inconsistent control over these parameters can lead to variations in yield, purity, and the overall impurity profile of the final product.
Q3: What is the most common impurity in the final step of this compound synthesis?
A3: In the final step, where ethyl 2-(4-isobutylphenyl) propionate is reacted with hydroxylamine, the most common byproduct is the corresponding carboxylic acid, Ibuprofen.[2][3] The formation of this impurity is often influenced by the reaction conditions, particularly the presence of a base.
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield or High Impurity Levels in the Friedel-Crafts Acylation Step
Question: My Friedel-Crafts acylation of isobutylbenzene with ethyl alpha-chloro-alpha-(methylthio)acetate results in a low yield of the desired para-isomer and significant amounts of ortho- and meta-isomers. How can I improve the selectivity and yield?
Answer:
The selectivity of the Friedel-Crafts acylation is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the para-isomer.
-
Recommendation: Conduct the reaction at a temperature of -10°C or below. Maintaining a consistent low temperature throughout the addition of the reactants is crucial for maximizing the yield of the desired p-isomer and minimizing the formation of ortho- and meta-isomers.[3][4]
-
Experimental Protocol: A detailed protocol for a low-temperature Friedel-Crafts acylation is provided in the "Experimental Protocols" section below.
Data on Temperature Effect on Isomer Selectivity:
| Reaction Temperature (°C) | p-IBAP:m-IBAP Ratio | Reference |
| Room Temperature | ~65:1 | |
| -15°C | >80:1 |
p-IBAP: para-isobutylacetophenone, m-IBAP: meta-isobutylacetophenone. Data is analogous from Ibuprofen synthesis.
Issue 2: Incomplete Methylation or Side Reactions in the Methylation Step
Question: I am observing incomplete methylation of ethyl alpha-methylthio-(p-isobutylphenyl) acetate and the presence of side products after reacting with sodium hydride (NaH) and methyl iodide (MeI). What could be the cause and how can I fix it?
Answer:
Incomplete methylation can be due to several factors, including impure or insufficient reagents, or suboptimal reaction conditions.
-
Moisture: Sodium hydride reacts violently with water. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous. The presence of moisture will consume the NaH and reduce the efficiency of the deprotonation step.
-
Reagent Quality: Use freshly opened or properly stored NaH and MeI. The quality of NaH can vary, and MeI can degrade over time.
-
Temperature Control: The reaction of NaH with the starting material is exothermic. Maintain proper temperature control during the addition of NaH and MeI to prevent side reactions.
-
O-Methylation: While N-alkylation is desired in the final product, in analogous amide syntheses, O-alkylation can be a competing side reaction. Careful control of reaction conditions is necessary to favor the desired product.
Issue 3: Presence of Sulfur-Containing Impurities After Desulfurization
Question: My product after the desulfurization step with zinc dust and acetic acid still shows the presence of sulfur-containing impurities. How can I ensure complete desulfurization?
Answer:
Incomplete desulfurization can result from insufficient reducing agent or non-optimal reaction conditions.
-
Activation of Zinc: The activity of zinc dust can vary. Consider activating the zinc dust prior to the reaction, for example, by washing with dilute acid to remove any oxide layer.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to drive the reaction to completion. The reduction of sulfur compounds with zinc dust is a heterogeneous reaction, so vigorous stirring is also important.
-
Stoichiometry: Use a sufficient excess of zinc dust and acetic acid to ensure the complete reduction of the sulfur-containing starting material.
Issue 4: Formation of Ibuprofen as a Byproduct in the Final Step
Question: My final this compound product is contaminated with a significant amount of Ibuprofen. How can I minimize the formation of this byproduct?
Answer:
The formation of Ibuprofen occurs due to the hydrolysis of the ester starting material or the hydroxamic acid product.
-
Reaction Conditions: The reaction of the ester with hydroxylamine to form the hydroxamic acid can be sensitive to pH. Strongly basic conditions can promote the hydrolysis of the ester to the carboxylic acid (Ibuprofen).
-
Alternative Methods: Consider using hydroxylamine hydrochloride in the presence of a weaker base or in an alcoholic solution to minimize hydrolysis. Another approach is to use catalytic amounts of potassium cyanide (KCN) to accelerate the reaction in the absence of a strong base.
-
Purification: If the formation of Ibuprofen cannot be completely avoided, purification of the final product using techniques such as column chromatography or recrystallization will be necessary.
Experimental Protocols
Low-Temperature Friedel-Crafts Acylation
This protocol is adapted from procedures for the synthesis of related ketones and is optimized for high para-selectivity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutylbenzene and a suitable inert solvent (e.g., dichloromethane).
-
Cooling: Cool the reaction mixture to -15°C using a suitable cooling bath (e.g., an ice-salt bath).
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled solution while stirring.
-
Acylating Agent Addition: Slowly add a solution of ethyl alpha-chloro-alpha-(methylthio)acetate in the same solvent from the dropping funnel to the reaction mixture, maintaining the temperature at or below -10°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding it to a mixture of crushed ice and hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Analytical Methods for Quality Control
Consistent analytical monitoring is crucial for identifying and controlling sources of variability.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
An HPLC method can be developed to separate this compound from its starting materials, intermediates, and byproducts, including Ibuprofen.
Typical HPLC Parameters (starting point for method development):
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Column Temperature | 30°C |
This method is based on common analytical procedures for Ibuprofen and related compounds and should be validated for this compound.
Visualizing Workflows and Relationships
This compound Synthesis Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Friedel-Crafts Acylation
Caption: Troubleshooting isomer selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS-MS determination of ibuprofen, 2-hydroxyibuprofen enantiomers, and carboxyibuprofen stereoisomers for application in biotransformation studies employing endophytic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Ibuproxam Demonstrates a Favorable Gastrointestinal Safety Profile Compared to Ibuprofen in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of available pharmacological data indicates that ibuproxam, a hydroxamic acid derivative of ibuprofen, exhibits a superior gastrointestinal (GI) safety profile compared to its parent compound, ibuprofen. Preclinical studies suggest that this compound is significantly less damaging to the gastrointestinal tract, a critical consideration for researchers and drug development professionals working on next-generation nonsteroidal anti-inflammatory drugs (NSAIDs).
Ibuprofen is a widely used NSAID effective for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its use is associated with a risk of gastrointestinal adverse events, including dyspepsia, ulcers, and bleeding.[2][3] These side effects are primarily attributed to the inhibition of cyclooxygenase-1 (COX-1), an enzyme crucial for maintaining the integrity of the gastric mucosa.[1]
A key pharmacological comparison in animal models revealed that this compound is "considerably less damaging to the gastroenteric tube than is ibuprofen" following both single and repeated oral administration.[4] The enhanced gastrointestinal tolerability of this compound is hypothesized to be due to its pharmacokinetic properties. As a prodrug, this compound is not directly toxic to the gastric mucosa and is gradually hydrolyzed in the bloodstream to release ibuprofen. This mechanism is thought to maintain ibuprofen's therapeutic effects while keeping its plasma concentrations below levels that typically cause systemic gastrointestinal lesions.
While direct comparative clinical trial data on the gastrointestinal safety of this compound versus ibuprofen is limited, the preclinical evidence presents a compelling case for further investigation. The following sections provide a detailed comparison based on available data, including a summary of ibuprofen's known GI safety profile from clinical trials and a description of the typical experimental protocols used to assess NSAID-induced gastrointestinal injury.
Quantitative Comparison of Gastrointestinal Safety
Due to the limited availability of public data from direct comparative studies, a quantitative side-by-side comparison of adverse events is not fully possible at this time. However, data from clinical trials evaluating ibuprofen provide a benchmark for its gastrointestinal safety profile.
| Adverse Event | Ibuprofen (1200 mg/day) | Placebo | Notes |
| Gastrointestinal Events (Overall) | 19% (161/833) | 16% (67/413) | Data from a prospective study in healthy subjects over 10 days. The difference between ibuprofen and placebo was not statistically significant. |
| Dyspepsia | >1% incidence | >1% incidence | Reported as one of the most common GI adverse events. |
| Abdominal Pain | >1% incidence | >1% incidence | Frequently reported in clinical trials. |
| Nausea | >1% incidence | >1% incidence | A common side effect associated with ibuprofen use. |
| Positive Occult Blood Test | Comparable to placebo | - | In a 10-day study with a maximum non-prescription dose, the frequency of positive occult blood tests was similar between the ibuprofen and placebo groups (1.4% of total subjects). |
Experimental Protocols for Assessing Gastrointestinal Safety
The evaluation of NSAID-induced gastrointestinal injury is a critical component of preclinical and clinical drug development. Standardized protocols are employed to quantify and compare the gastrointestinal toxicity of different compounds.
Preclinical Evaluation in Animal Models
A common method for assessing NSAID-induced gastric injury in preclinical studies involves the use of rodent models, such as rats.
Objective: To determine the ulcerogenic potential of a test compound compared to a reference NSAID (e.g., ibuprofen) and a vehicle control.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are acclimated to the laboratory conditions for a minimum of one week before the experiment.
-
Fasting: Rats are fasted for 24 hours prior to drug administration to ensure an empty stomach, which can enhance the ulcerogenic effect of NSAIDs.
-
Drug Administration: The test compound, reference drug (ibuprofen), and vehicle are administered orally via gavage.
-
Observation Period: Animals are observed for a set period, typically 4-6 hours, after drug administration.
-
Euthanasia and Stomach Excision: Following the observation period, the animals are euthanized, and their stomachs are excised.
-
Ulcer Scoring: The stomachs are opened along the greater curvature, and the gastric mucosa is examined for lesions. The severity of the damage is often quantified using an ulcer index, where the number and severity of ulcers are scored. A common scoring system is the Lanza scale, which grades mucosal injury based on the presence and number of hemorrhages and erosions.
Clinical Evaluation in Human Subjects
In clinical trials, gastrointestinal safety is assessed through endoscopic evaluation and monitoring of adverse events.
Objective: To compare the incidence and severity of upper gastrointestinal mucosal injury of a new drug candidate against a standard NSAID or placebo.
Methodology:
-
Study Design: A randomized, double-blind, controlled trial is the gold standard.
-
Participant Selection: Healthy volunteers or patients with a specific indication (e.g., osteoarthritis) are recruited. Baseline endoscopy is performed to exclude individuals with pre-existing significant gastrointestinal pathology.
-
Treatment: Participants are randomized to receive the investigational drug, a comparator (e.g., ibuprofen), or a placebo for a specified duration.
-
Endoscopic Assessment: A follow-up endoscopy is performed at the end of the treatment period. The gastroduodenal mucosa is graded by a blinded gastroenterologist using a standardized scale, such as the Lanza scale.
-
Adverse Event Monitoring: All gastrointestinal symptoms (e.g., dyspepsia, abdominal pain, nausea) are recorded throughout the study.
-
Fecal Occult Blood Testing: Stool samples may be collected to test for gastrointestinal bleeding.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of NSAID-induced gastrointestinal injury and the process of evaluating drug safety, the following diagrams are provided.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ibuproxam and Naproxen in Inflammatory and Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Ibuproxam and naproxen, two non-steroidal anti-inflammatory drugs (NSAIDs), in the management of pain and inflammation. This document summarizes key experimental data, outlines methodologies of pivotal studies, and visualizes relevant biological pathways and workflows to support research and development in rheumatology and pain management.
Mechanism of Action: Targeting Prostaglandin Synthesis
Both this compound and naproxen exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1][2]
This compound is a prodrug of ibuprofen.[3] Following oral administration, it is rapidly metabolized into ibuprofen, its active form.[3] Ibuprofen is a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2 enzymes.[4] The inhibition of COX-2 is responsible for the anti-inflammatory and analgesic effects, while the inhibition of COX-1, which is involved in protecting the gastric mucosa, can lead to gastrointestinal side effects. Notably, plasma concentrations of ibuprofen are significantly higher after the administration of an equivalent dose of this compound, which may influence its therapeutic window and side-effect profile.
Naproxen is also a non-selective COX inhibitor, blocking both COX-1 and COX-2 to reduce prostaglandin production. Its mechanism is directly tied to its anti-inflammatory and analgesic properties.
Comparative Efficacy: Preclinical and Clinical Evidence
Direct comparative clinical trials between this compound and naproxen are limited. However, as this compound is a prodrug of ibuprofen, data from ibuprofen versus naproxen studies provide valuable insights into their relative efficacy.
Preclinical Data: this compound vs. Ibuprofen
Animal studies have demonstrated that this compound and ibuprofen possess anti-inflammatory and analgesic effects of the same intensity. A key finding from these studies is the significantly better gastrointestinal tolerability of this compound compared to ibuprofen. This is attributed to this compound's nature as a prodrug, which is hypothesized to be less directly damaging to the gastrointestinal mucosa before its conversion to the active ibuprofen.
Clinical Data: Ibuprofen vs. Naproxen in Osteoarthritis
Clinical trials comparing ibuprofen and naproxen have been conducted in patients with osteoarthritis, a common condition for which these NSAIDs are prescribed.
| Feature | Ibuprofen | Naproxen | Reference |
| Dosage in Studied Trials | 400 mg three times daily | 500 mg twice daily | |
| Efficacy in Osteoarthritis | Effective in reducing pain and stiffness. | Superior to ibuprofen in relieving resting pain, movement pain, night pain, and interference with daily activities. | |
| Patient Preference | Less favored in crossover studies. | Significantly favored over ibuprofen in overall treatment preference. | |
| Gastrointestinal Side Effects | Fewer reported side effects in some studies. | More side effects reported in some direct comparisons. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This widely used preclinical model assesses the anti-inflammatory properties of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw.
-
Drug Administration: Test compounds (this compound, ibuprofen, or naproxen) or a vehicle control are administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated groups to the vehicle-treated control group.
Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity)
This model is used to evaluate the peripheral analgesic effects of drugs.
-
Animal Model: Male Swiss albino mice are commonly used.
-
Induction of Pain: An intraperitoneal injection of a dilute solution of acetic acid (e.g., 0.6-0.7% v/v) is administered to induce a characteristic writhing response (abdominal contractions and stretching of the hind limbs).
-
Drug Administration: The test compounds or a vehicle control are administered orally or subcutaneously prior to the acetic acid injection.
-
Observation: Following the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a specific period (e.g., 10-30 minutes).
-
Data Analysis: The analgesic effect is quantified by the reduction in the number of writhes in the drug-treated groups compared to the control group.
Clinical Trial Protocol: Naproxen in Osteoarthritis of the Knee
The following outlines a typical clinical trial design for evaluating the efficacy of naproxen in patients with osteoarthritis.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Patients with a confirmed diagnosis of osteoarthritis of the knee.
-
Treatment Protocol:
-
Washout Period: A one-week washout period where patients discontinue their existing analgesic medications.
-
Treatment Phases: Patients are randomized to receive either naproxen (e.g., 500 mg twice daily) or a placebo for a set duration (e.g., 3 weeks). This is followed by a crossover to the alternate treatment after another washout period.
-
-
Efficacy Assessments:
-
Pain Scales: Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) for resting pain, movement pain, and night pain.
-
Functional Assessment: Questionnaires such as the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) to assess pain, stiffness, and physical function.
-
Patient Global Assessment: Patients' overall assessment of the treatment's effectiveness.
-
-
Safety Monitoring: Recording and analysis of all adverse events, with a particular focus on gastrointestinal and cardiovascular events.
Conclusion
Both this compound and naproxen are effective non-selective COX inhibitors for the management of pain and inflammation. Preclinical evidence suggests that this compound may offer a superior gastrointestinal safety profile compared to ibuprofen, its active metabolite. Clinical data from studies comparing ibuprofen and naproxen indicate that naproxen may provide more effective and longer-lasting pain relief for chronic conditions like osteoarthritis. The choice between these agents in a clinical or developmental setting should consider the specific indication, the desired duration of action, and the patient's individual risk factors for adverse events. Further direct comparative studies of this compound and naproxen are warranted to definitively establish their relative clinical efficacy and safety.
References
- 1. ClinPGx [clinpgx.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Anti-inflammatory agents: determination of this compound and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Anti-inflammatory Potency of Ibuproxam: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective in vivo comparison of the anti-inflammatory effects of Ibuproxam against its parent compound, Ibuprofen. This document synthesizes available experimental data to elucidate the performance of this compound, offering a valuable resource for preclinical research and development.
This compound, a hydroxamic acid derivative of Ibuprofen, has been investigated for its potential as an anti-inflammatory agent with an improved gastrointestinal safety profile. In vivo studies are crucial to validate its efficacy and compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen. This guide summarizes key findings from animal models of inflammation and provides detailed experimental protocols to support further research.
Comparative Anti-inflammatory Efficacy
In vivo studies have demonstrated that this compound exerts anti-inflammatory effects that are comparable in intensity to those of Ibuprofen across various models of inflammation. A key study directly comparing the two compounds found their interfering action on the reactive processes in the tibio-tarsic articulation induced by carrageenan, serotonin, dextran, and formalin to be of the same intensity.
While the anti-inflammatory potency is similar, a notable difference lies in the tolerability of the two molecules. This compound is reported to be considerably less damaging to the gastrointestinal tract than Ibuprofen, particularly with oral administration. This improved gastric tolerance is hypothesized to be due to its pharmacokinetic profile; this compound acts as a prodrug, being progressively metabolized to Ibuprofen. This gradual release may keep the plasma concentrations of Ibuprofen below the levels that typically cause systemic gastroenteric lesions.
Below is a summary of the quantitative data from a key comparative study using the carrageenan-induced paw edema model in rats.
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (ED30, mg/kg) |
| Racemic this compound | - | 29.20 |
| Racemic Ibuprofen | - | 24.82 |
| S-(+)-Ibuproxam | - | 38.53 |
| S-(+)-Ibuprofen | - | 24.97 |
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The anti-inflammatory effects of this compound are mediated through its active metabolite, Ibuprofen. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX-1 and COX-2, Ibuprofen reduces the synthesis of prostaglandins, thereby attenuating the inflammatory response.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vivo findings. Below are the protocols for key experiments used to assess the anti-inflammatory effects of this compound and Ibuprofen.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
Workflow:
Detailed Methodology:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Rats are randomly divided into control (vehicle), this compound-treated, and Ibuprofen-treated groups.
-
Drug Administration: Test compounds are administered orally (p.o.) at specified doses, typically 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Other In Vivo Models
-
Serotonin-Induced Paw Edema: This model assesses the inhibition of edema induced by the inflammatory mediator serotonin. The protocol is similar to the carrageenan model, with a subplantar injection of serotonin solution.
-
Dextran-Induced Paw Edema: This model evaluates the drug's effect on edema induced by dextran, which primarily involves the release of histamine and serotonin. The experimental procedure follows the same principles as the carrageenan model.
-
Formalin-Induced Inflammation: The formalin test is used to assess both neurogenic and inflammatory pain. A dilute formalin solution is injected into the paw, and the time the animal spends licking the paw is measured in two phases. The late phase is indicative of the inflammatory response.
Conclusion
The available in vivo evidence strongly suggests that this compound is an effective anti-inflammatory agent with a potency comparable to that of Ibuprofen. Its primary advantage lies in its improved gastrointestinal tolerability, which is attributed to its prodrug nature. For researchers in drug development, this compound represents a promising candidate that warrants further investigation, particularly in chronic inflammatory models and clinical trials, to fully elucidate its therapeutic potential and safety profile. The experimental protocols and data presented in this guide provide a solid foundation for such future studies.
A Comparative Analysis of the COX-2 Selectivity of Ibuproxam and Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) selectivity of Ibuproxam relative to other commonly used nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data on enzyme inhibition, detailed experimental methodologies, and visual representations of key biological pathways and workflows to offer a thorough resource for evaluating the pharmacological profile of these compounds.
Introduction to COX-2 Selectivity
Nonsteroidal anti-inflammatory drugs exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary mediator of pain and inflammation.
The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal complications, are linked to the inhibition of COX-1. Consequently, the ratio of COX-1 to COX-2 inhibition is a critical parameter in the development of safer and more targeted anti-inflammatory agents. A higher COX-2 selectivity index, typically calculated as the ratio of the 50% inhibitory concentration (IC50) for COX-1 to the IC50 for COX-2, indicates a greater preference for inhibiting the inflammation-associated enzyme.
This compound as a Prodrug of Ibuprofen
This compound is the hydroxamic acid derivative of ibuprofen. Following administration, this compound is hydrolyzed in the blood to its active metabolite, ibuprofen.[1][2][3] Studies have shown that after oral administration of this compound, it is ibuprofen that is predominantly found in the plasma.[2] Therefore, the pharmacological activity and the COX-2 selectivity profile of this compound are directly attributable to ibuprofen. This guide will henceforth use data for ibuprofen to represent the activity of this compound.
Comparative COX-2 Selectivity of NSAIDs
The COX-2 selectivity of various NSAIDs can be quantified by comparing their IC50 values against COX-1 and COX-2 enzymes. The following table summarizes the in vitro IC50 values and the corresponding selectivity index for Ibuprofen (as the active form of this compound) and other prominent NSAIDs. A higher selectivity index signifies greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | 12 | 80 | 0.15[4] |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | 18.8 | 0.53 | 35.5 |
| Etoricoxib | 116 | 1.1 | 105.5 |
| Diclofenac | 0.611 | 0.63 | 0.97 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzymes.
Experimental Protocols for Determining COX Selectivity
The determination of COX-1 and COX-2 inhibition is fundamental to assessing the selectivity of NSAIDs. Two primary methods are widely employed: the in vitro enzyme inhibition assay and the whole blood assay.
In Vitro Enzyme Inhibition Assay
This method utilizes purified COX-1 and COX-2 enzymes to determine the inhibitory potency of a compound.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Test compounds (e.g., Ibuprofen, Celecoxib)
-
Reaction buffer
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)
-
96-well microplates
-
Incubator and microplate reader
Procedure:
-
Compound Preparation: A series of dilutions of the test compound are prepared in the reaction buffer.
-
Enzyme Preparation: Working solutions of COX-1 and COX-2 are prepared.
-
Reaction Setup: The diluted test compounds are added to the wells of a 96-well plate, followed by the addition of either the COX-1 or COX-2 enzyme solution.
-
Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Arachidonic acid is added to each well to initiate the enzymatic reaction.
-
Incubation: The plate is incubated to allow for the production of prostaglandins.
-
Reaction Termination: The reaction is stopped, typically by the addition of an acid.
-
PGE2 Quantification: The amount of PGE2 produced in each well is measured using a competitive ELISA kit.
-
Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Whole Blood Assay
The whole blood assay provides a more physiologically relevant model for assessing COX inhibition as it is conducted in the presence of all blood components.
Objective: To determine the IC50 of a test compound for COX-1 and COX-2 in a whole blood matrix.
Procedure:
-
Blood Collection: Fresh heparinized blood is collected from healthy volunteers.
-
COX-1 Assay: Aliquots of whole blood are incubated with various concentrations of the test compound. Clotting is then induced, and the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, is measured.
-
COX-2 Assay: For the COX-2 assay, whole blood is first stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of the COX-2 enzyme. The blood is then incubated with different concentrations of the test compound, and the production of PGE2 is measured.
-
Data Analysis: Similar to the in vitro enzyme assay, IC50 values are calculated based on the dose-dependent inhibition of TXB2 (for COX-1) and PGE2 (for COX-2).
Visualizing Key Pathways and Workflows
To further elucidate the context of COX-2 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Prostaglandin biosynthesis via COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory agents: determination of this compound and its metabolite humans. Correlation between bioavailability, tolerance and chemico-physical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and ibuprofen. A pharmacological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Meta-Analysis of Ibuproxam and Other Non-Steroidal Anti-Inflammatory Drugs
This guide provides a detailed comparison of Ibuproxam with its parent compound, Ibuprofen, and other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The analysis is based on available clinical data, focusing on efficacy, safety, and mechanisms of action to inform researchers, scientists, and drug development professionals.
This compound vs. Ibuprofen: A Direct Comparison
This compound, a hydroxamic acid derivative of ibuprofen, is partially metabolized to ibuprofen in the body[1]. Pharmacological studies indicate that while both drugs exhibit similar anti-inflammatory, analgesic, and antipyretic effects, this compound may offer a significant advantage in terms of gastrointestinal tolerability[2].
A key comparative study demonstrated that the anti-inflammatory and analgesic activities of this compound are equivalent to those of ibuprofen[2]. However, the study highlighted a notable difference in their effects on the gastrointestinal tract. In both single and repeated oral administrations, this compound was found to be considerably less damaging to the gastric mucosa than ibuprofen[2]. This improved tolerability is hypothesized to be due to its pharmacokinetics; this compound acts as a pro-drug, progressively releasing ibuprofen, which may keep blood concentrations below levels that cause systemic gastrointestinal lesions[2].
Table 1: Comparative Profile of this compound vs. Ibuprofen
| Feature | This compound | Ibuprofen | Reference |
| Mechanism of Action | Pro-drug, partially metabolized to ibuprofen; inhibits prostaglandin synthesis. | Non-selective COX-1 and COX-2 inhibitor; inhibits prostaglandin synthesis. | |
| Anti-inflammatory Effect | Intensity comparable to ibuprofen. | Established anti-inflammatory effects. | |
| Analgesic Effect | Activity consistent with ibuprofen. | Established analgesic effects. | |
| Antipyretic Effect | Activity consistent with ibuprofen. | Established antipyretic effects. | |
| Gastrointestinal Safety | Significantly less damaging to the gastroenteric tube in oral treatments compared to ibuprofen. | Known risk of gastrointestinal irritation, bleeding, and ulceration. |
Mechanism of Action: COX Inhibition Pathway
This compound functions as a non-steroidal anti-inflammatory drug by inhibiting prostaglandin synthesis. As it is partially metabolized to ibuprofen, it shares its core mechanism of action: the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are crucial for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the inhibition of COX-1 can lead to the common gastrointestinal side effects associated with NSAIDs.
Caption: Mechanism of action for this compound/Ibuprofen via COX-1 and COX-2 inhibition.
Broader Comparison: Ibuprofen vs. Other NSAIDs
Since clinical data for this compound is limited, we use its active metabolite, ibuprofen, as a proxy for comparison against other widely used NSAIDs such as diclofenac and naproxen. Meta-analyses of randomized controlled trials provide extensive data on the comparative efficacy and safety of these drugs.
At lower, over-the-counter doses (800-1200 mg/day), ibuprofen has a favorable safety profile, comparable to paracetamol. At higher prescription doses (up to 2400 mg/day), its efficacy is comparable to other NSAIDs and selective COX-2 inhibitors (coxibs) for chronic conditions like osteoarthritis. However, high doses are associated with increased risks of adverse events.
Table 2: Comparative Safety of High-Dose NSAIDs (vs. Placebo)
| Adverse Event | Ibuprofen (2400 mg/day) | Diclofenac (150 mg/day) | Naproxen (1000 mg/day) | Reference |
| Major Vascular Events | Non-significant increase (RR 1.44) | Significant increase (RR 1.41) | Non-significant increase | |
| Major Coronary Events | Significant increase (RR 2.22) | Significant increase (RR 1.70) | Non-significant increase | |
| Heart Failure Hospitalization | Risk roughly doubled (RR 2.49) | Risk roughly doubled (RR 1.85) | Risk roughly doubled (RR 1.87) | |
| Upper GI Complications | Significant increase (RR 3.97) | Significant increase (RR 1.89) | Significant increase (RR 4.22) |
RR = Rate Ratio. Data is from a meta-analysis of individual participant data from randomized trials.
Standardized Experimental Protocol for NSAID Clinical Trials
The following outlines a generalized protocol for a randomized controlled trial (RCT) designed to compare the efficacy and safety of an NSAID like this compound against a comparator, such as ibuprofen or a placebo. This protocol is based on guidelines for conducting efficacy studies for NSAIDs.
Experimental Protocol: Double-Blind, Randomized Controlled Trial for Osteoarthritis Pain
-
Objective: To compare the analgesic efficacy and gastrointestinal safety of Drug A (e.g., this compound) versus Drug B (e.g., Ibuprofen) in patients with moderate-to-severe osteoarthritis of the knee.
-
Study Design: A multi-center, randomized, double-blind, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 40-75 with a diagnosis of osteoarthritis of the knee; baseline pain score of ≥ 5 on a 10-point Visual Analog Scale (VAS).
-
Exclusion Criteria: History of peptic ulcer disease, gastrointestinal bleeding, cardiovascular events, renal or hepatic impairment, and hypersensitivity to NSAIDs.
-
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either Drug A or Drug B. Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
Group 1: Drug A, specified dosage (e.g., 800 mg), taken orally three times daily for 6 weeks.
-
Group 2: Drug B, specified dosage (e.g., 800 mg), taken orally three times daily for 6 weeks.
-
-
Efficacy Assessment:
-
Primary Endpoint: Change from baseline in the VAS pain score at week 6.
-
Secondary Endpoints: WOMAC Osteoarthritis Index, patient global assessment of disease activity.
-
-
Safety Assessment:
-
Primary Endpoint: Incidence of pre-defined upper gastrointestinal adverse events (e.g., ulcers, erosions) confirmed by endoscopy at baseline and week 6.
-
Secondary Endpoints: Incidence of all treatment-emergent adverse events, monitoring of vital signs, and laboratory tests (renal and hepatic function).
-
-
Statistical Analysis: Efficacy will be analyzed using an Analysis of Covariance (ANCOVA) on the intent-to-treat (ITT) population. Safety data will be summarized with descriptive statistics and compared using appropriate statistical tests.
Caption: Generalized workflow for a randomized controlled clinical trial of an NSAID.
Conclusion
The available evidence, though limited for this compound, suggests it has a comparable therapeutic profile to its active metabolite, ibuprofen, in terms of anti-inflammatory and analgesic efficacy. Its primary distinguishing feature is a potentially improved gastrointestinal safety profile, making it a theoretically attractive alternative for patients at risk of NSAID-induced gastropathy. However, a lack of modern, large-scale meta-analyses specifically on this compound necessitates that its broader clinical performance be inferred from the extensive data available for ibuprofen. When compared to other NSAIDs, ibuprofen (and by extension, this compound) demonstrates a dose-dependent risk of cardiovascular and gastrointestinal events, a characteristic common to this class of drugs. Further clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound against modern NSAIDs.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Ibuproxam in a Research Environment
The proper disposal of chemical compounds in a laboratory setting is paramount for environmental protection and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ibuproxam, ensuring that your laboratory practices adhere to the highest safety standards and regulatory requirements.
Regulatory Framework
In the United States, the disposal of pharmaceutical and chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] State and local regulations may also apply and are often more stringent than federal guidelines.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste contractor, typically for incineration.[4] Disposing of chemicals down the sanitary sewer or in the regular trash is generally prohibited.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other waste streams.
-
It should be collected in a designated, sealed, and properly labeled container.
2. Containerization:
-
Solid Waste: For solid forms of this compound (e.g., powder, contaminated personal protective equipment), use a durable, leak-proof container clearly marked as "Hazardous Waste."
-
Liquid Waste: For solutions containing this compound, use a designated and approved waste container. Ensure the container is compatible with the chemical and is tightly sealed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the words "Hazardous Waste," the date of waste generation, the place of origin (e.g., lab and room number), and the Principal Investigator's name.
3. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste.
-
The first rinse of the container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing, labels on the container should be obliterated or removed before disposal or recycling.
5. Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Sewer Disposal | Prohibited for bulk quantities. Requires written permission from EHS for any amount. | |
| Solid Waste Disposal | Not permitted for laboratory chemical waste. | |
| Container Rinsate | The first rinse (at minimum) of an empty container must be collected as hazardous waste. | |
| Waste Accumulation | Follow institutional limits. Generally, request pickup when a container is ¾ full or has reached a specific accumulation time (e.g., 150 days). |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols and regulations for handling chemical waste in a laboratory environment. For specific experimental protocols involving this compound, researchers should develop a detailed plan that includes waste disposal considerations as a key component of the experimental design. This proactive approach ensures that all waste is managed safely and compliantly from the outset of the research.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ibuproxam
Essential Safety and Handling Guide for Ibuproxam
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related compound, Ibuprofen. It is imperative for all laboratory personnel to conduct a thorough risk assessment and consult with their institution's safety officer before handling this compound. The information provided here is for guidance purposes and should be supplemented with institution-specific protocols.
This guide furnishes immediate, essential safety, and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The following procedures are designed to foster a secure laboratory environment by minimizing exposure risks and ensuring compliant disposal.
Hazard Identification and Occupational Exposure Limits
Key Hazards of Ibuprofen (as a proxy for this compound):
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.
-
Potential for dust explosion.
Adherence to established occupational exposure limits (OELs) is crucial for personnel safety. The following table summarizes the quantitative exposure limits for Ibuprofen, which should be considered as a conservative guide for this compound in the absence of its specific OELs.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 3 mg/m³ (8-hour Time-Weighted Average) | Pfizer Inc. |
Personal Protective Equipment (PPE)
A comprehensive risk assessment must be performed before handling this compound. However, the following PPE is generally required to minimize exposure to the powdered form of the compound, based on recommendations for Ibuprofen.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield. | Protects against airborne dust particles and potential splashes, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or rubber). Double-gloving is recommended. | Prevents skin contact. Hands should be thoroughly washed before and after glove use. |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin from contamination and prevents the transfer of the compound outside the work area. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. | Minimizes the inhalation of airborne particles that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Review Safety Information: Always consult the most recent safety information available for this compound and the analogous compound, Ibuprofen, before beginning work.
-
Designate an Area: Clearly designate and label a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weigh boats, containers) and waste disposal bags are readily available inside the designated handling area before commencing work.
2. Handling the Compound (Inside a Chemical Fume Hood):
-
Don PPE: Put on the required PPE as specified in the table above.
-
Minimize Dust Generation: Handle the powder with care to minimize the creation of dust. Avoid actions such as shaking or dropping containers.
-
Weighing: If weighing the compound, use a balance located inside the fume hood or a ventilated balance enclosure.
-
Transfers: Use a clean spatula to transfer the powder between containers.
3. Post-Handling Procedures:
-
Clean Workspace: After handling, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove outer gloves first, followed by the lab coat, and then eye protection. Inner gloves should be the last item removed.
-
Hand Washing: Wash hands thoroughly with soap and water after all handling procedures are complete.
Experimental Workflow: Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound should be disposed of in a designated sharps container labeled for hazardous chemical waste.
Disposal Methods:
-
Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.
-
Institutional Procedures: Follow your institution's specific protocols for the pickup and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Waste Manifest: Ensure all waste containers are accurately labeled with the contents, including the full chemical name and any known hazards.
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
